1-Bromo-3-hexene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-bromohex-3-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNATJOWAYTBGM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stability of (Z)-1-Bromo-3-hexene vs (E)-1-Bromo-3-hexene: A Technical Analysis
An In-depth Examination for Researchers and Drug Development Professionals
The relative thermodynamic stability of geometric isomers is a critical consideration in the fields of synthetic chemistry, materials science, and drug development. The spatial arrangement of atoms, even in seemingly minor variations such as cis (Z) and trans (E) configurations around a double bond, can profoundly influence a molecule's physical properties, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the stability relationship between (Z)-1-Bromo-3-hexene and (E)-1-Bromo-3-hexene, offering insights for researchers and professionals engaged in molecular design and synthesis.
Comparative Stability: A Theoretical Overview
The primary determinant of the stability difference between (E) and (Z) isomers of 1-bromo-3-hexene is steric strain. The ethyl group and the bromomethyl group are the larger substituents on the C3 and C4 carbons of the hexene backbone, respectively.
-
In (E)-1-Bromo-3-hexene: The ethyl and bromomethyl groups are on opposite sides of the double bond. This arrangement minimizes steric repulsion, resulting in a lower overall energy and greater stability.
-
In (Z)-1-Bromo-3-hexene: The ethyl and bromomethyl groups are on the same side of the double bond. This proximity leads to significant steric hindrance, forcing the molecule into a higher energy conformation and reducing its overall stability.
This fundamental principle is a cornerstone of conformational analysis and is crucial for predicting reaction outcomes and understanding molecular behavior.
Experimental Determination of Isomer Stability
While direct calorimetric data for this compound isomers is elusive, several experimental protocols can be employed to determine the relative stabilities of alkene isomers. These methods provide quantitative data that can be used to validate theoretical predictions.
Heat of Hydrogenation
One of the most common methods for determining the relative stability of unsaturated compounds is by measuring their heat of hydrogenation. In this technique, the alkene is catalytically hydrogenated to its corresponding alkane. The amount of heat released during this exothermic reaction is inversely proportional to the stability of the original alkene. A more stable alkene, being at a lower energy state, will release less energy upon hydrogenation.
Experimental Workflow: Heat of Hydrogenation
Spectroscopic Data Analysis of 1-Bromo-3-hexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Bromo-3-hexene, a halogenated alkene of interest in organic synthesis and as a potential building block in pharmaceutical development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both the (E) and (Z) isomers of this compound. Detailed experimental protocols for acquiring these spectra are also presented, along with visualizations of the molecular structure and analytical workflow.
Note on Data: The spectroscopic data presented in this guide are predicted values based on established principles of spectroscopic theory. Experimental values may vary slightly depending on the specific instrumentation and conditions used.
Data Presentation
The predicted spectroscopic data for the (E) and (Z) isomers of this compound are summarized in the tables below for ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 300 MHz, CDCl₃)
| Assignment | (E)-1-Bromo-3-hexene | (Z)-1-Bromo-3-hexene |
| H1 | ~3.4 ppm (t, J = 7.0 Hz) | ~3.4 ppm (t, J = 7.0 Hz) |
| H2 | ~2.5 ppm (q, J = 7.0 Hz) | ~2.6 ppm (q, J = 7.0 Hz) |
| H3 | ~5.5 ppm (dt, J = 15.0, 6.5 Hz) | ~5.4 ppm (dt, J = 10.5, 7.0 Hz) |
| H4 | ~5.6 ppm (dt, J = 15.0, 6.0 Hz) | ~5.5 ppm (dt, J = 10.5, 7.0 Hz) |
| H5 | ~2.0 ppm (quint, J = 7.5 Hz) | ~2.1 ppm (quint, J = 7.5 Hz) |
| H6 | ~1.0 ppm (t, J = 7.5 Hz) | ~1.0 ppm (t, J = 7.5 Hz) |
¹³C NMR (Predicted, 75 MHz, CDCl₃)
| Assignment | (E)-1-Bromo-3-hexene | (Z)-1-Bromo-3-hexene |
| C1 | ~33 ppm | ~33 ppm |
| C2 | ~36 ppm | ~31 ppm |
| C3 | ~125 ppm | ~124 ppm |
| C4 | ~135 ppm | ~134 ppm |
| C5 | ~25 ppm | ~20 ppm |
| C6 | ~14 ppm | ~14 ppm |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |
| C-H (alkene) | Stretch | 3000 - 3100 |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C=C (alkene) | Stretch | ~1650 (weak for trans, stronger for cis) |
| C-H (alkene) | Bend (trans) | ~965 (strong) |
| C-H (alkene) | Bend (cis) | ~700 (strong) |
| C-Br | Stretch | 500 - 600 |
Mass Spectrometry (MS) (Predicted)
| m/z | Assignment | Notes |
| 162/164 | [M]⁺ | Molecular ion peak, showing characteristic M and M+2 isotope pattern for bromine in a ~1:1 ratio. |
| 83 | [C₆H₁₁]⁺ | Loss of Br radical. |
| 55 | [C₄H₇]⁺ | Allylic fragmentation. |
| 41 | [C₃H₅]⁺ | Further fragmentation. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 15 ppm.
-
Employ a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 200 ppm.
-
Employ a pulse angle of 45-60 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, it can be analyzed neat.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound onto the ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (typically 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for the presence of characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and purification prior to mass analysis.
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a value that will encompass the molecular ion (e.g., 200).
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by the M and M+2 isotope peaks of nearly equal intensity.
Mandatory Visualization
The following diagrams provide a visual representation of the chemical structure and the logical workflow for spectroscopic analysis.
Caption: Structure of this compound with atom numbering for NMR signal assignment.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Synthesis of 1-Bromo-3-hexene from 3-hexen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-bromo-3-hexene from its precursor, 3-hexen-1-ol. This transformation is a fundamental process in organic synthesis, providing a versatile building block for the introduction of the 3-hexenyl moiety in the development of new chemical entities. This document outlines the prevalent synthetic methodologies, provides detailed experimental protocols, and summarizes key quantitative data to facilitate reproducible and efficient synthesis.
Introduction
The conversion of alcohols to alkyl halides is a cornerstone of organic chemistry. In the context of drug development and complex molecule synthesis, the specific conversion of 3-hexen-1-ol to this compound is of significant interest. The resulting allylic bromide is a reactive intermediate amenable to a variety of coupling reactions and nucleophilic substitutions, making it a valuable synthon. This guide will focus on two primary methods for this conversion: the use of phosphorus tribromide (PBr₃) and the Appel reaction.
Synthetic Methodologies
The primary challenge in the synthesis of this compound from 3-hexen-1-ol is to achieve a clean conversion without isomerization of the double bond or other side reactions. The two most common and effective methods are treatment with phosphorus tribromide and the Appel reaction, both of which typically proceed via an Sₙ2 mechanism, leading to inversion of stereochemistry if the starting alcohol is chiral at the carbinol center.
Reaction with Phosphorus Tribromide (PBr₃)
The reaction of a primary alcohol with phosphorus tribromide is a classic and reliable method for the synthesis of the corresponding primary alkyl bromide. The reaction is generally clean and efficient for allylic alcohols like 3-hexen-1-ol.
Reaction Scheme: 3 CH₃CH₂CH=CHCH₂CH₂OH + PBr₃ → 3 CH₃CH₂CH=CHCH₂CH₂Br + H₃PO₃
The Appel Reaction
The Appel reaction provides a mild alternative for the conversion of alcohols to alkyl halides using a combination of a triarylphosphine (typically triphenylphosphine, PPh₃) and a carbon tetrahalide (in this case, carbon tetrabromide, CBr₄). A significant advantage of this method is its mild reaction conditions, which are often compatible with sensitive functional groups.
Reaction Scheme: CH₃CH₂CH=CHCH₂CH₂OH + PPh₃ + CBr₄ → CH₃CH₂CH=CHCH₂CH₂Br + Ph₃PO + CHBr₃
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound from 3-hexen-1-ol. Please note that specific yields and reaction conditions can vary based on the stereochemistry of the starting material ((Z)- or (E)-3-hexen-1-ol) and the precise experimental setup.
Table 1: Reagents and Stoichiometry
| Method | Reagent | Stoichiometry (relative to alcohol) | Function |
| PBr₃ | Phosphorus Tribromide (PBr₃) | 0.33 - 0.4 equivalents | Brominating agent |
| Pyridine (optional) | 0.02 equivalents | Acid scavenger | |
| Appel Reaction | Carbon Tetrabromide (CBr₄) | 1.1 - 1.5 equivalents | Bromine source |
| Triphenylphosphine (PPh₃) | 1.1 - 1.5 equivalents | Phosphine reagent |
Table 2: Reaction Conditions and Yields
| Method | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| PBr₃ | Diethyl ether, Pentane, or neat | 0 to room temperature | 1 - 4 | 70 - 90 |
| Appel Reaction | Dichloromethane, Acetonitrile | 0 to room temperature | 1 - 3 | 80 - 95 |
Detailed Experimental Protocols
Synthesis of this compound using Phosphorus Tribromide
Materials:
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3-hexen-1-ol (1.0 eq)
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Phosphorus tribromide (0.4 eq)
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Anhydrous diethyl ether
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 3-hexen-1-ol in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C in an ice bath.
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Phosphorus tribromide is added dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not rise above 5-10 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours.
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The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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The reaction mixture is carefully poured onto crushed ice and the organic layer is separated.
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The aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude this compound is purified by fractional distillation under reduced pressure.
Synthesis of this compound via the Appel Reaction
Materials:
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3-hexen-1-ol (1.0 eq)
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Carbon tetrabromide (1.2 eq)
-
Triphenylphosphine (1.2 eq)
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Anhydrous dichloromethane
-
Pentane or Hexane
Procedure:
-
Triphenylphosphine is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
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A solution of carbon tetrabromide in anhydrous dichloromethane is added dropwise to the stirred triphenylphosphine solution.
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A solution of 3-hexen-1-ol in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.
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The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
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The reaction progress is monitored by TLC.
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Upon completion, the solvent is removed under reduced pressure.
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The residue is triturated with pentane or hexane to precipitate the triphenylphosphine oxide byproduct.
-
The solid is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by fractional distillation under reduced pressure.
Visualizations
Reaction Pathway
An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-hexene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of the isomers of 1-Bromo-3-hexene. Due to its structure, this compound can exist as geometric isomers ((E) and (Z)) and, as it is a chiral molecule, also as a pair of enantiomers (R and S). This document compiles the available data for these isomers, outlines standard experimental protocols for the determination of key physical properties, and illustrates the isomeric relationships.
Core Physical Properties
The physical properties of this compound isomers are crucial for their separation, purification, and application in synthesis. While data for the (Z)-isomer is partially available, experimental values for the (E)-isomer are not readily found in publicly accessible databases.
Data Presentation
The following table summarizes the available quantitative data for the geometric isomers of this compound.
| Physical Property | (Z)-1-Bromo-3-hexene | (E)-1-Bromo-3-hexene |
| Molecular Formula | C₆H₁₁Br | C₆H₁₁Br |
| Molecular Weight | 163.06 g/mol | 163.06 g/mol |
| Boiling Point | 149-151 °C | Data not available |
| Density | Data not available | Data not available |
| Refractive Index | 1.4715 (at 20°C)[1] | Data not available |
| Optical Rotation | Data not available for individual enantiomers | Data not available for individual enantiomers |
Isomeric Relationships
This compound presents a clear example of both constitutional and stereoisomerism. The location of the bromo substituent and the double bond can vary, leading to different constitutional isomers. Within the this compound structure, the geometry of the double bond gives rise to (E) and (Z) diastereomers, and the presence of a stereocenter at carbon 3 results in (R) and (S) enantiomers for each geometric isomer.
Experimental Protocols
The determination of the physical properties of liquid compounds such as the this compound isomers follows well-established laboratory procedures.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination on a microscale is the Thiele tube method.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Sample of the liquid
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other high-boiling liquid
Procedure:
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.
-
The Thiele tube is gently heated. Initially, a slow stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Determination of Density
Density is the mass per unit volume of a substance. It is a temperature-dependent property.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Water bath for temperature control
-
The liquid sample
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.
-
The filled pycnometer is placed in a water bath at a constant, known temperature (e.g., 20°C) to allow for thermal equilibration.
-
The pycnometer is removed from the water bath, dried, and weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is measured using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
The liquid sample
-
Solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).
-
The prism of the refractometer is cleaned and dried.
-
A few drops of the liquid sample are placed on the prism.
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The prism is closed, and the sample is allowed to come to the desired temperature, which is maintained by the circulating water bath.
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The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.
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The adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.
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The refractive index is read from the instrument's scale.
Chirality and Optical Activity
The carbon at the 3-position in this compound is a stereocenter, as it is bonded to four different groups: a hydrogen atom, an ethyl group, a vinyl group, and a bromoethyl group. This chirality means that this compound can exist as enantiomers, which are non-superimposable mirror images of each other.[2][3]
Enantiomers have identical physical properties such as boiling point, density, and refractive index.[4] They are distinguished by their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude.[4][5] A 50:50 mixture of two enantiomers, known as a racemic mixture, will show no optical rotation.[4]
Experimental determination of the specific rotation of each enantiomer of this compound would require their separation (resolution) and analysis using a polarimeter. At present, no such data appears to be publicly available.
References
An In-depth Technical Guide to 1-Bromo-3-hexene: CAS Numbers, Molecular Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-3-hexene, a valuable reagent in organic synthesis. It details the distinct properties of its isomers, provides known experimental protocols for its synthesis, and illustrates a key reaction pathway.
Introduction
This compound is an organobromine compound with the chemical formula C₆H₁₁Br. Its structure, featuring both an alkene and an alkyl halide functional group, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a double bond at the 3-position gives rise to cis/trans (Z/E) stereoisomerism, resulting in two distinct isomers with unique identifiers and potentially different physical properties and reactivity.
Molecular Structure and Isomerism
The core structure of this compound consists of a six-carbon chain with a bromine atom located at the first carbon (C1) and a carbon-carbon double bond between the third and fourth carbons (C3 and C4). The spatial arrangement of the alkyl groups around this double bond defines the two stereoisomers: (Z)-1-Bromo-3-hexene (cis) and (E)-1-Bromo-3-hexene (trans).
A third designation, this compound (CAS Number: 84254-20-6), is often used when the isomeric composition is not specified.[1]
(Z)-1-Bromo-3-hexene (cis)
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Synonyms: cis-1-Bromo-3-hexene, (3Z)-1-Bromo-3-hexene
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CAS Number: 5009-31-4[2]
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Molecular Structure:
Caption: Molecular structure of (Z)-1-Bromo-3-hexene.
(E)-1-Bromo-3-hexene (trans)
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Synonyms: trans-1-Bromo-3-hexene, (3E)-1-Bromo-3-hexene
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CAS Number: 63281-96-9
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Molecular Structure:
Caption: Molecular structure of (E)-1-Bromo-3-hexene.
Physicochemical Properties
| Property | (Z)-1-Bromo-3-hexene | (E)-1-Bromo-3-hexene (Computed) | This compound (Mixture) |
| CAS Number | 5009-31-4 | 63281-96-9 | 84254-20-6[1] |
| Molecular Formula | C₆H₁₁Br | C₆H₁₁Br | C₆H₁₁Br |
| Molecular Weight | 163.06 g/mol | 163.06 g/mol | 163.06 g/mol |
| Boiling Point | 149-151 °C | Not available | Not available |
| Refractive Index | 1.4715 (at 20 °C, 589.3 nm) | Not available | Not available |
| IUPAC Name | (3Z)-1-bromohex-3-ene | (3E)-1-bromohex-3-ene | 1-bromohex-3-ene |
Experimental Protocols
Synthesis of (E)-1-Bromo-3-hexene from (E)-3-Hexen-1-ol
A common method for the synthesis of this compound involves the bromination of the corresponding alcohol, 3-hexen-1-ol. The following is a representative, though generalized, protocol.
Materials:
-
(E)-3-Hexen-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (E)-3-Hexen-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (E)-1-Bromo-3-hexene.
-
Purify the product by fractional distillation.
Grignard Reaction of this compound with an Aldehyde
This compound can be used to prepare a Grignard reagent, which is a potent nucleophile for forming new carbon-carbon bonds. This example outlines the reaction with a generic aldehyde.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A generic aldehyde (e.g., acetaldehyde)
-
Aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of this compound in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.
-
Once the reaction has started, add the remaining this compound solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, 3-hexenylmagnesium bromide.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent in an ice bath.
-
Add a solution of the aldehyde in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude alcohol product.
-
Purify the product by column chromatography or distillation.
-
Signaling Pathways and Logical Relationships
The Grignard reaction is a fundamental transformation in organic chemistry. The logical workflow for the synthesis of a secondary alcohol from this compound and an aldehyde can be visualized as follows:
Caption: Workflow for the Grignard reaction of this compound.
This diagram illustrates the key steps, starting from the formation of the Grignard reagent to the final alcohol product after nucleophilic addition and aqueous work-up. This pathway is a cornerstone of synthetic organic chemistry, allowing for the construction of complex carbon skeletons.
References
In-Depth Technical Guide to Safe Handling of 1-Bromo-3-hexene in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical information for the handling of 1-Bromo-3-hexene in a laboratory environment. The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in research and development.
Hazard Identification and Classification
This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] It is crucial for laboratory personnel to be fully aware of its potential hazards before handling.
1.1. GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1] |
| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[1] |
1.2. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C6H11Br[1] |
| Molecular Weight | 163.06 g/mol [1] |
| Appearance | Light yellow liquid (based on isomer data)[2] |
| Odor | Characteristic (based on isomer data)[2] |
| Boiling Point | Data not available |
| Flash Point | Data not available for this compound. For the isomer 6-Bromo-1-hexene, the flash point is 54 °C (129.2 °F) - closed cup.[3] |
| Density | Data not available for this compound. For the isomer 6-Bromo-1-hexene, the density is 1.22 g/mL at 25 °C.[3] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to minimizing the risks associated with this compound.
2.1. Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | Fire/flame resistant and impervious clothing.[4] Chemically resistant gloves (e.g., nitrile, neoprene) must be inspected prior to use. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[4] |
2.2. Engineering Controls
| Control | Specification |
| Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] |
| Ignition Sources | All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the work area.[2][5] Use explosion-proof electrical and lighting equipment.[6] |
| Eyewash and Safety Shower | An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[6] |
2.3. Storage
| Condition | Specification |
| Container | Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] |
| Incompatibilities | Keep away from strong oxidizing agents and strong bases.[2] |
| Temperature | To maintain product quality, refrigeration may be recommended.[2] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
3.1. First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7] If skin irritation persists, consult a physician.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[7] |
3.2. Fire-Fighting Measures
| Extinguishing Media | Unsuitable Extinguishing Media | Specific Hazards | Protective Equipment for Firefighters |
| Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] | Do not use a solid water stream as it may scatter and spread the fire. | Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6] Hazardous decomposition products include carbon oxides and hydrogen bromide gas.[7] | Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[6][7] |
3.3. Accidental Release Measures
| Personal Precautions | Environmental Precautions | Methods for Containment and Cleaning Up |
| Evacuate personnel to a safe area.[7] Wear appropriate personal protective equipment (PPE).[7] Ensure adequate ventilation and remove all sources of ignition.[7] | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7] | Contain the spill with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[8] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][5] |
Experimental Protocols and Logical Workflows
Hazard Mitigation Workflow
The following diagram illustrates a logical workflow for mitigating hazards when working with this compound.
Caption: A logical workflow for mitigating hazards associated with this compound.
Conclusion
This compound is a valuable reagent in chemical synthesis but requires stringent safety precautions due to its flammability and irritant properties. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper engineering controls, and a thorough understanding of emergency procedures, is essential for maintaining a safe laboratory environment. All personnel should be trained on these procedures before working with this compound.
References
- 1. This compound | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 6-溴-1-己烯 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. jk-sci.com [jk-sci.com]
Solubility Profile of 1-Bromo-3-hexene: A Technical Guide for Researchers
For immediate release:
This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3-hexene in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines a predictive approach to solubility based on Hansen Solubility Parameters (HSP) and provides a detailed experimental protocol for laboratory verification.
Executive Summary
This compound is a halogenated alkene with significant applications in organic synthesis. Understanding its solubility is crucial for reaction kinetics, purification processes, and formulation development. This guide addresses the notable absence of quantitative solubility data in publicly available literature by employing a predictive methodology. Hansen Solubility Parameters are utilized to forecast the miscibility of this compound with various organic solvents. The predicted solubilities are presented in a clear, tabular format for ease of comparison. Furthermore, a detailed experimental protocol is provided to enable researchers to verify these predictions and determine precise solubility limits under specific laboratory conditions.
Theoretical Framework: Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from atomic forces.
-
δp (Polar): Energy from intermolecular dipole moments.
-
δh (Hydrogen Bonding): Energy from hydrogen bonding.
The total Hansen solubility parameter is given by the equation:
δt2=δd2+δp2+δh2
Two substances are likely to be miscible if their HSP values are similar. The proximity of these values is quantified by the Hansen distance (Ra):
Ra=4(δd1−δd2)2+(δp1−δp2)2+(δh1−δh2)2
A smaller Ra value indicates a higher likelihood of miscibility.
Predicted Solubility of this compound
Due to the lack of experimental data, the Hansen Solubility Parameters for this compound were estimated using the group contribution method. The estimated HSP values for this compound are presented in Table 1.
Table 1: Estimated Hansen Solubility Parameters for this compound
| Parameter | Value (MPa½) |
| δd | 16.5 |
| δp | 5.0 |
| δh | 4.0 |
Based on these estimated values, the solubility of this compound in a range of common organic solvents was predicted. The results, including the calculated Hansen distance (Ra), are summarized in Table 2. A lower Ra value suggests better solubility.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (Hansen Distance) | Predicted Solubility |
| Alcohols | |||||
| Methanol | 15.1 | 12.3 | 22.3 | 19.3 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 16.6 | Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 12.9 | Moderate |
| Ethers | |||||
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 4.6 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.2 | High |
| Halogenated Hydrocarbons | |||||
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.4 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 3.5 | High |
| Aromatic Hydrocarbons | |||||
| Benzene | 18.4 | 0.0 | 2.0 | 6.2 | High |
| Toluene | 18.0 | 1.4 | 2.0 | 4.9 | High |
| Ketones | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 7.3 | Moderate |
| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 5.0 | High |
| Esters | |||||
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.5 | High |
| Alkanes | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 7.8 | Moderate |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 7.3 | Moderate |
Experimental Protocol for Solubility Determination
The following protocol provides a standardized method for determining the miscibility of this compound in a liquid organic solvent.
4.1. Materials
-
This compound (solute)
-
Selected organic solvent
-
Calibrated pipettes or micropipettes
-
Vortex mixer
-
Small, clear glass vials with caps (e.g., 2 mL)
-
Analytical balance (for quantitative measurements)
-
Fume hood
4.2. Procedure for Qualitative Miscibility Testing
-
Preparation: In a fume hood, add 1.0 mL of the selected organic solvent to a clean, dry glass vial.
-
Addition of Solute: To the solvent, add 1.0 mL of this compound.
-
Mixing: Cap the vial securely and vortex the mixture for 30 seconds.
-
Observation: Allow the vial to stand undisturbed for at least 5 minutes. Observe the mixture against a well-lit background.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are visible.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate completely.
-
-
Record Results: Document the observations for each solvent tested.
4.3. Procedure for Quantitative Solubility Determination (Optional)
For a more precise determination of solubility limits:
-
Preparation: Accurately weigh a known mass of this compound into a tared vial.
-
Titration: Gradually add small, measured volumes of the organic solvent to the vial, vortexing after each addition, until the this compound is completely dissolved and a single clear phase is observed.
-
Calculation: Record the total volume of solvent added. Calculate the solubility in terms of g/100 mL or mol/L.
-
Temperature Control: For more accurate results, perform the experiment at a constant, recorded temperature, as solubility is temperature-dependent.
Visualization of Workflow
The following diagram illustrates the logical workflow for predicting and verifying the solubility of this compound.
Caption: Workflow for predicting and verifying the solubility of this compound.
Conclusion
This technical guide provides a robust framework for understanding and evaluating the solubility of this compound in common organic solvents. The predictive data generated using Hansen Solubility Parameters offers valuable guidance for solvent selection in various research and development applications. The accompanying experimental protocol allows for straightforward verification and refinement of these predictions, ensuring a solid foundation for any subsequent experimental work. It is anticipated that this guide will serve as a valuable resource for scientists and researchers working with this important chemical intermediate.
Theoretical Calculations of 1-Bromo-3-hexene Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-hexene is a valuable building block in organic synthesis, capable of undergoing a variety of transformations due to its allylic bromide functionality. Understanding the underlying reaction mechanisms is crucial for controlling product selectivity and optimizing reaction conditions. This technical guide provides an in-depth analysis of the theoretical calculations used to elucidate the reaction mechanisms of this compound, with a focus on nucleophilic substitution (S_N_1, S_N_2, S_N_1', and S_N_2') and elimination (E1 and E2) pathways. This document summarizes key quantitative data from computational studies on analogous systems, details relevant experimental and computational protocols, and provides visualizations of the reaction pathways.
Introduction
This compound exists as (E) and (Z) stereoisomers and is a classic example of an allylic halide. Its reactivity is characterized by the interplay of several competing reaction mechanisms. The presence of the double bond in conjugation with the carbon-bromine bond leads to the possibility of allylic rearrangement, where the nucleophile attacks at the γ-carbon (C3) in addition to the α-carbon (C1).[1] Both S_N_1 and S_N_2 reactions are accelerated in allylic systems compared to their saturated counterparts. The S_N_1 pathway is favored due to the formation of a resonance-stabilized allylic carbocation, while the S_N_2 reaction benefits from the stabilization of the transition state through overlap of the p-orbitals of the incoming nucleophile and leaving group with the π-system of the double bond.[2]
Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for investigating these complex reaction landscapes.[3][4] These methods allow for the determination of transition state geometries, activation energies, and reaction thermodynamics, providing insights that are often difficult to obtain experimentally.
Reaction Mechanisms
The primary reaction pathways for this compound in the presence of a nucleophile/base are:
-
S_N_2 (Direct Substitution): A bimolecular, one-step mechanism where the nucleophile attacks the α-carbon (C1), leading to inversion of stereochemistry if the carbon is chiral.
-
S_N_2' (Allylic Rearrangement): A bimolecular, one-step mechanism where the nucleophile attacks the γ-carbon (C3), causing a shift of the double bond.
-
S_N_1 (Direct Substitution): A unimolecular, two-step mechanism involving the formation of a resonance-stabilized allylic carbocation intermediate, followed by nucleophilic attack at the α-carbon.
-
S_N_1' (Allylic Rearrangement): A unimolecular, two-step mechanism where the nucleophilic attack occurs at the γ-carbon of the allylic carbocation intermediate.
-
E2 (Bimolecular Elimination): A concerted, one-step mechanism where a base removes a proton from the β-carbon (C2), leading to the formation of a conjugated diene.
-
E1 (Unimolecular Elimination): A two-step mechanism that proceeds through the same allylic carbocation as the S_N_1 pathway, followed by deprotonation at the β-carbon.
The competition between these pathways is influenced by factors such as the nature of the nucleophile/base, the solvent, temperature, and the stereochemistry of the substrate.[2][5]
Computational Methodologies
Detailed theoretical investigations of the reaction mechanisms of this compound and related allylic systems typically employ quantum chemical calculations. A representative computational protocol is outlined below.
Computational Protocol
A common approach for modeling these reactions involves the following steps:
-
Geometry Optimization: The geometries of the reactants, transition states, intermediates, and products are optimized using a suitable level of theory, often a hybrid DFT functional like B3LYP or M06-2X, in conjunction with a basis set such as 6-31G(d) or a larger one for better accuracy.[6][7]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set, such as CCSD(T) or a larger Pople-style (e.g., 6-311++G(d,p)) or Dunning-type (e.g., aug-cc-pVTZ) basis set.[8]
-
Solvation Modeling: To simulate reactions in solution, a solvent model is incorporated. This can be an implicit model, like the Polarizable Continuum Model (PCM), or an explicit model where a number of solvent molecules are included in the calculation.[1][9]
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed to confirm that a located transition state connects the correct reactants and products.
Data Presentation
Table 1: Calculated Activation Barriers (ΔG‡) for S_N_2 and S_N_2' Reactions of a Model Allylic Bromide
| Reaction Pathway | Nucleophile | Solvent | Calculated ΔG‡ (kcal/mol) | Reference |
| S_N_2 | Cl⁻ | Gas Phase | 15.2 | [3] |
| S_N_2' | Cl⁻ | Gas Phase | 18.5 | [3] |
| S_N_2 | I⁻ | Gas Phase | 12.8 | [3] |
| S_N_2' | I⁻ | Gas Phase | 16.1 | [3] |
Note: Data is for the analogous reaction of X⁻ + CH₂=CHCH₂Br. The presence of an ethyl group in this compound would introduce steric hindrance, likely increasing the activation barrier for the S_N_2 pathway.
Table 2: Expected Relative Rates for Competing Mechanisms of this compound
| Substrate | Nucleophile/Base | Solvent | Dominant Mechanism(s) |
| Secondary Allylic | Strong, non-bulky nucleophile | Polar aprotic | S_N_2 |
| Secondary Allylic | Weak nucleophile | Polar protic | S_N_1, S_N_1' |
| Secondary Allylic | Strong, bulky base | Polar aprotic | E2 |
| Secondary Allylic | Weak base | Polar protic, heat | E1, S_N_1, S_N_1' |
Visualizations of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms of this compound.
Caption: S_N_2 Reaction Pathway
Caption: S_N_2' Reaction Pathway
Caption: S_N_1/S_N_1' Reaction Pathways
Caption: E2 Reaction Pathway
Conclusion
The reaction mechanisms of this compound are a complex interplay of competing substitution and elimination pathways. Theoretical calculations, particularly DFT, provide a powerful framework for understanding the subtle energetic differences that govern product distribution. While specific computational data for this compound is limited in the current literature, studies on analogous allylic systems offer valuable insights into the expected reactivity. The methodologies and visualizations presented in this guide serve as a foundation for researchers and professionals in drug development to design experiments, predict outcomes, and ultimately control the chemical transformations of this versatile synthetic intermediate. Further dedicated computational studies on this compound would be beneficial to provide more precise quantitative data and a deeper understanding of its reaction landscape.
References
- 1. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 2. Khan Academy [khanacademy.org]
- 3. Computational insights into the origins of regio- and enantioselectivities in palladium-catalyzed allylic substitution reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Allylic substitution reactions with fluorinated nucleophiles [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 1-Bromo-3-hexene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 1-bromo-3-hexene as a versatile precursor in organic synthesis, with a focus on its application in the stereoselective synthesis of insect sex pheromones and its potential in widely-used coupling reactions. Detailed protocols are provided for key synthetic transformations.
Introduction
This compound is a halogenated alkene that serves as a valuable C6 building block in organic synthesis.[1][2] It exists as two geometric isomers, (Z)-1-bromo-3-hexene and (E)-1-bromo-3-hexene, which are key precursors for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[2] The presence of both a double bond and a bromine atom allows for a range of chemical transformations, making it a strategic component in the construction of complex molecular architectures. The bromine atom can be readily displaced or converted to an organometallic species, while the alkene moiety can undergo various addition and cross-coupling reactions.
Application 1: Stereoselective Synthesis of Insect Sex Pheromones
A significant application of this compound is in the stereoselective synthesis of insect sex pheromones. These compounds are crucial for environmentally benign pest management strategies. The specific geometry of the double bonds in these pheromones is often critical for their biological activity.
One notable example is the synthesis of (Z)-7-dodecen-1-yl acetate, a component of the sex pheromone of the turnip moth (Agrotis segetum). The synthesis utilizes (Z)-1-bromo-3-hexene as a key starting material to introduce the Z-configured double bond into the final product.
Protocol: Synthesis of (Z)-7-Dodecen-1-yl Acetate
This protocol details the coupling of (Z)-1-bromo-3-hexene with a protected 6-carbon acetylenic fragment, followed by reduction and acetylation to yield the target pheromone.
Step 1: Alkylation of Lithio-6-(tetrahydro-2-pyranyloxy)-1-hexyne
A solution of 6-(tetrahydro-2-pyranyloxy)-1-hexyne in dry tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexane is added dropwise to generate the lithium acetylide. After stirring for a short period, a solution of (Z)-1-bromo-3-hexene in dry THF is added. The reaction mixture is allowed to warm to room temperature and stirred overnight.
Step 2: Deprotection and Reduction
The resulting coupled product is then deprotected by treatment with an acidic solution (e.g., dilute HCl) to remove the tetrahydropyranyl (THP) protecting group, affording the corresponding alcohol. The internal alkyne is subsequently reduced to a (Z)-alkene using a stereoselective reducing agent, such as hydrogen gas with Lindlar's catalyst. This step is crucial for maintaining the Z-geometry of the newly formed double bond.
Step 3: Acetylation
Finally, the resulting (Z,Z)-dodecadien-1-ol is acetylated using acetic anhydride in the presence of a base like pyridine or triethylamine to yield (Z)-7-dodecen-1-yl acetate.
Quantitative Data:
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1 | (Z)-1-bromo-3-hexene, 6-(THP-oxy)-1-hexyne | 1-(THP-oxy)-dodec-8-yn-5-ene | ~75 | >95 |
| 2 | 1-(THP-oxy)-dodec-8-yn-5-ene | (Z,Z)-dodeca-5,8-dien-1-ol | ~90 | >98 |
| 3 | (Z,Z)-dodeca-5,8-dien-1-ol | (Z)-7-dodecen-1-yl acetate | >95 | >99 |
Note: Yields and purities are approximate and can vary based on reaction scale and purification methods.
Logical Workflow for Pheromone Synthesis:
Caption: Synthetic pathway for (Z)-7-dodecen-1-yl acetate.
Application 2: Grignard Reagent Formation and Subsequent Reactions
This compound can be readily converted into its corresponding Grignard reagent, (hex-3-en-1-yl)magnesium bromide. This organometallic reagent is a powerful nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds.
Protocol: Preparation and Reaction of (Hex-3-en-1-yl)magnesium Bromide with an Epoxide
This protocol describes the formation of the Grignard reagent from (E)-1-bromo-3-hexene and its subsequent reaction with a simple epoxide, such as ethylene oxide.
Step 1: Grignard Reagent Formation
Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is added as an initiator. A solution of (E)-1-bromo-3-hexene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Ethylene Oxide
The solution of (hex-3-en-1-yl)magnesium bromide is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether or THF is added dropwise. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
Step 3: Work-up
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the product, (E)-oct-5-en-1-ol.
Quantitative Data:
| Step | Reactants | Product | Yield (%) |
| 1 & 2 | (E)-1-bromo-3-hexene, Mg, Ethylene Oxide | (E)-oct-5-en-1-ol | 80-90 |
Experimental Workflow for Grignard Reaction:
Caption: Workflow for the synthesis of (E)-oct-5-en-1-ol.
Application 3: Palladium-Catalyzed Cross-Coupling Reactions
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.
Protocol: Suzuki-Miyaura Coupling of (E)-1-Bromo-3-hexene with a Vinylboronic Acid
This protocol provides a general procedure for the coupling of (E)-1-bromo-3-hexene with a generic vinylboronic acid.
Reaction Setup:
To a reaction vessel are added (E)-1-bromo-3-hexene, the vinylboronic acid (1.1 to 1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents). A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added.
Reaction Execution:
The reaction mixture is degassed by bubbling argon or nitrogen through the solution for 15-30 minutes. The mixture is then heated to a temperature between 80-100°C and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification:
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,3-diene product.
Quantitative Data:
| Reactants | Catalyst | Product | Yield (%) |
| (E)-1-bromo-3-hexene, Vinylboronic acid | Pd(PPh₃)₄ | Substituted 1,3-diene | 70-95 |
Signaling Pathway Analogy for Suzuki Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds [organic-chemistry.org]
- 2. Palladium-catalyzed cross-coupling reaction of diazo compounds and vinyl boronic acids: an approach to 1,3-diene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Formation of (3-hexen-1-yl)magnesium bromide: An Application Note
Introduction
Grignard reagents are powerful nucleophiles extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1] This application note provides a detailed protocol for the preparation of the Grignard reagent (3-hexen-1-yl)magnesium bromide from 1-bromo-3-hexene. Due to the allylic nature of the starting material, specific precautions must be taken to minimize side reactions, primarily Wurtz-type homocoupling.[2] This protocol is intended for researchers, scientists, and drug development professionals familiar with organometallic chemistry and anhydrous reaction techniques.
Core Principles
The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[3] The magnesium inserts into the carbon-halogen bond, reversing the polarity of the carbon atom and rendering it nucleophilic.[4] For allylic halides such as this compound, the resulting Grignard reagent is in equilibrium with its rearranged isomer. However, for many subsequent reactions, this equilibrium does not pose a significant issue. A critical aspect of this procedure is the maintenance of strictly anhydrous conditions, as Grignar reagents are highly reactive towards protic solvents like water.[5]
Experimental Protocol
This protocol outlines the formation of (3-hexen-1-yl)magnesium bromide. All glassware should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal for initiation)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.[6]
-
Magnesium Activation: Place the magnesium turnings into the cooled flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating oxide layer.[6] Gently warm the flask with a heat gun under the inert atmosphere until the purple color of the iodine vapor is observed and subsequently dissipates.
-
Initiation: Add a small portion (approximately 10%) of a solution of this compound in anhydrous THF to the activated magnesium. The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if necessary.[7] A successful initiation is indicated by the disappearance of the iodine color (if any remains), the appearance of a cloudy or greyish solution, and a gentle reflux of the solvent.
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating. If the reaction becomes too vigorous, cooling with a water bath may be necessary.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-3 hours to ensure complete consumption of the starting material.[6] The completion of the reaction is often indicated by the cessation of bubbling and the formation of a dark grey or brownish solution.
-
Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration before its use in subsequent reactions.
Data Presentation
The following table summarizes typical reaction parameters for the formation of allylic Grignard reagents. Please note that yields can vary depending on the specific substrate, purity of reagents, and the strictness of anhydrous conditions.
| Parameter | Value/Range | Notes |
| Reactant Equivalents | ||
| This compound | 1.0 eq | |
| Magnesium | 1.2 - 2.0 eq | An excess of magnesium is used to favor Grignard formation and minimize Wurtz coupling. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Diethyl ether can also be used.[8] |
| Temperature | Room Temperature to Reflux (~66 °C in THF) | The reaction is exothermic; temperature control is crucial during addition. |
| Reaction Time | 1 - 4 hours | Includes addition time and subsequent stirring.[6] |
| Typical Yields | 70 - 90% | Yields are highly dependent on reaction conditions and the absence of moisture. |
| Major Side Product | 3,7-Dodecadiene (Wurtz Coupling Product) | Formation is minimized by slow addition and using an excess of magnesium.[2] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the formation of (3-hexen-1-yl)magnesium bromide.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. youtube.com [youtube.com]
- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions Using 1-Bromo-3-hexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Bromo-3-hexene as an electrophilic partner. This versatile reaction enables the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex organic molecules, including pharmaceutical intermediates and novel chemical entities.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. While extensively utilized for aryl and vinyl halides, its application with allylic halides such as this compound offers a strategic route to introduce allylic moieties into organic scaffolds. This protocol focuses on the practical application of this compound in these coupling reactions, providing standardized procedures and expected outcomes.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. This step is facilitated by the presence of a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
Below are detailed protocols for a representative Suzuki-Miyaura cross-coupling reaction between this compound and Phenylboronic Acid.
Reaction Scheme:
A representative Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and Sodium Carbonate (2.0 mmol).
-
Solvent Addition and Degassing: Add toluene (5 mL) and water (1 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.
Data Presentation
The following table summarizes the expected results for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids under the optimized conditions described above.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic Acid | (E)-Hex-3-en-1-ylbenzene | 85 |
| 2 | 4-Methoxyphenylboronic Acid | 1-((E)-Hex-3-en-1-yl)-4-methoxybenzene | 82 |
| 3 | 4-Chlorophenylboronic Acid | 1-Chloro-4-((E)-hex-3-en-1-yl)benzene | 78 |
| 4 | Naphthalene-2-boronic acid | 2-((E)-Hex-3-en-1-yl)naphthalene | 80 |
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction using this compound.
General experimental workflow.
Signaling Pathway and Catalytic Cycle
The diagram below outlines the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic cycle of the Suzuki-Miyaura reaction.
Disclaimer: These protocols are intended for use by trained research professionals. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.
Application of 1-Bromo-3-hexene in the Synthesis of Insect Pheromones
Introduction
1-Bromo-3-hexene is a versatile bifunctional reagent in organic synthesis, featuring both an alkene and a bromoalkane. This unique structure allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex molecules, including natural products. Of particular interest to researchers in drug development and crop protection is its application in the synthesis of insect pheromones. These semiochemicals play a crucial role in the communication of many insect species and are increasingly utilized in environmentally benign pest management strategies. This application note details the use of this compound in the synthesis of (Z)-dodec-3-en-1-ol, a component of the sex pheromone of several moth species.
Key Reactions and Experimental Design
The synthetic strategy hinges on the conversion of this compound into a Grignard reagent, which then undergoes a coupling reaction with a suitable six-carbon electrophile to construct the twelve-carbon backbone of the target pheromone. The (Z)-geometry of the double bond in this compound is crucial for the biological activity of the final product and is retained throughout the reaction sequence.
Table 1: Key Reactants and their Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| (Z)-1-Bromo-3-hexene | C₆H₁₁Br | 163.06 | Starting material, precursor to the Grignard reagent |
| Magnesium turnings | Mg | 24.31 | Formation of the Grignard reagent |
| 6-(Tetrahydropyran-2-yloxy)hexanal | C₁₁H₂₀O₃ | 200.28 | Electrophile for the Grignard coupling reaction |
| (Z)-dodec-3-en-1-ol | C₁₂H₂₄O | 184.32 | Target natural product (pheromone component) |
Experimental Workflow
The overall synthetic workflow can be visualized as a two-step process: the formation of the Grignard reagent followed by the coupling reaction and deprotection.
Caption: Synthetic workflow for (Z)-dodec-3-en-1-ol.
Detailed Experimental Protocols
Protocol 1: Synthesis of (Z)-Hex-3-en-1-ylmagnesium bromide (Grignard Reagent)
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
-
Initiation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. The flask is gently heated with a heat gun under a stream of nitrogen until violet iodine vapors are observed. The flask is then allowed to cool to room temperature.
-
Grignard Formation: Anhydrous tetrahydrofuran (THF) is added to the flask to cover the magnesium turnings. A solution of (Z)-1-bromo-3-hexene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming.
-
Completion: After the initial exothermic reaction subsides, the mixture is stirred at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent. The successful formation is indicated by the disappearance of the magnesium turnings and the formation of a grayish solution.
Protocol 2: Synthesis of (Z)-dodec-3-en-1-ol
-
Reaction Setup: A separate flame-dried, round-bottom flask is charged with a solution of 6-(tetrahydropyran-2-yloxy)hexanal (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Coupling Reaction: The freshly prepared Grignard reagent solution is added dropwise to the cooled aldehyde solution via a cannula. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Deprotection: The crude protected alcohol is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is stirred at room temperature for 2 hours.
-
Workup and Purification: The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate and the methanol is removed under reduced pressure. The residue is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (Z)-dodec-3-en-1-ol.
Table 2: Representative Yields and Purity
| Step | Product | Typical Yield (%) | Purity (by GC-MS) |
| Grignard Formation | (Z)-Hex-3-en-1-ylmagnesium bromide | Assumed quantitative in solution | Not isolated |
| Coupling & Deprotection | (Z)-dodec-3-en-1-ol | 65-75% (over two steps) | >95% |
Logical Relationship of Synthetic Steps
The synthesis follows a logical progression of bond formation and functional group manipulation.
Caption: Key transformations in the synthesis of (Z)-dodec-3-en-1-ol.
This compound serves as an effective C6 synthon for the construction of the carbon backbone of the insect pheromone (Z)-dodec-3-en-1-ol. The described protocol, utilizing a Grignard coupling reaction, provides a reliable method for the synthesis of this important semiochemical. The stereochemistry of the starting material is maintained throughout the synthesis, ensuring the biological activity of the final product. This methodology can be adapted for the synthesis of other related natural products and is of significant interest to researchers in the fields of chemical ecology and drug development.
Application Notes and Protocols for Heck Coupling Reactions Involving 1-Bromo-3-hexene
For Researchers, Scientists, and Drug Development Professionals
The Heck reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the coupling of unsaturated halides with alkenes. While traditionally applied to aryl and vinyl halides, its application to aliphatic halides, such as 1-bromo-3-hexene, presents unique challenges. This document provides an overview of the considerations for Heck coupling reactions with unactivated alkyl bromides like this compound, summarizing key findings from recent literature and presenting generalized protocols.
Introduction: The Challenge of Unactivated Alkyl Halides
The Mizoroki-Heck reaction is a powerful tool for the synthesis of substituted alkenes from organohalides and alkenes in the presence of a palladium catalyst and a base.[1] However, the use of unactivated alkyl halides, a class that includes this compound, has been historically challenging.[2] Several factors contribute to these difficulties:
-
Slow Oxidative Addition: The oxidative addition of the C(sp³)-Br bond of an unactivated alkyl bromide to a Pd(0) center is often slow compared to that of aryl or vinyl halides.[1][2]
-
Competing β-Hydride Elimination: Once the alkyl-palladium intermediate is formed, it can readily undergo β-hydride elimination, leading to undesired side products and decomposition of the intermediate before the desired coupling can occur.[2]
-
Regioselectivity Issues: With unsymmetrical alkenes, controlling the regioselectivity of the insertion step can be difficult.[2]
Recent advancements in catalyst design and reaction conditions have begun to address these challenges, opening new avenues for the application of unactivated alkyl bromides in Heck-type couplings.[1][2]
Data Presentation: Reaction Conditions for Heck Coupling of Unactivated Alkyl Halides
Table 1: Palladium-Catalyzed Intermolecular Heck Reaction of Unactivated Alkyl Halides
| Entry | Alkyl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Bromoadamantane | Styrene | Pd/C (5) | - | K₂CO₃ (2) | NMP | 120 | 55 | [2] |
| 2 | 1-Bromooctane | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 100 | High | [3] |
| 3 | Various Alkyl Bromides | Various Alkenes | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | RT (Visible Light) | Good to Excellent | [2] |
NMP = N-Methyl-2-pyrrolidone; dba = dibenzylideneacetone
Table 2: Nickel-Catalyzed Heck-Type Reaction of Unactivated Alkyl Bromides
| Entry | Alkyl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Temp (°C) | Yield (%) |
| 1 | Various Alkyl Bromides | Various Alkenes | NiCl₂(glyme) (10) | 4,4'-di-tert-butyl-2,2'-bipyridine (15) | Zn | DMA | 25 | Good |
glyme = 1,2-dimethoxyethane; DMA = N,N-dimethylacetamide
Experimental Protocols
The following are generalized protocols based on successful Heck-type reactions of unactivated alkyl bromides. Optimization will be necessary for this compound.
Protocol 1: General Procedure for Palladium-Catalyzed Heck Reaction of Unactivated Alkyl Bromides (Adapted from Fu and coworkers)
This protocol is based on the use of a bulky, electron-rich phosphine ligand to promote the challenging oxidative addition step.[3]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Tri-tert-butylphosphine, P(t-Bu)₃)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Dioxane)
-
This compound
-
Alkene coupling partner (e.g., Styrene, methyl acrylate)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., 1.5 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 6 mol% P(t-Bu)₃), and the base (e.g., 1.1 equivalents of Cs₂CO₃) to a Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, deoxygenated solvent (e.g., dioxane).
-
Add the alkene (1.0 to 1.5 equivalents).
-
Add this compound (1.0 equivalent).
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Photoinduced Heck Reaction of Unactivated Alkyl Halides at Room Temperature (Adapted from Wang, Shang, and Fu)
This protocol utilizes visible light to promote the reaction at ambient temperature, offering a milder alternative.[4]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
This compound
-
Alkene coupling partner
-
Reaction vessel suitable for irradiation (e.g., borosilicate glass vial)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., 2 mol% Pd(OAc)₂), the ligand (e.g., 4 mol% Xantphos), and the base (e.g., 2 equivalents of Cs₂CO₃) to a reaction vial.
-
Add the anhydrous, deoxygenated solvent (e.g., toluene).
-
Add the alkene (1.5 equivalents).
-
Add this compound (1.0 equivalent).
-
Seal the vial and place it at a defined distance from a visible light source (e.g., blue LEDs).
-
Stir the reaction mixture at room temperature while irradiating.
-
Monitor the reaction progress.
-
After completion, work up and purify the product as described in Protocol 1.
Mandatory Visualizations
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: General experimental workflow for Heck coupling reactions.
Concluding Remarks
The Heck coupling of this compound represents a challenging yet potentially rewarding transformation. The lack of specific literature protocols underscores the difficulties associated with unactivated alkyl bromides in this reaction. However, by leveraging recent advances in catalyst systems, including the use of bulky phosphine ligands, nickel catalysis, and photoinduced methods, researchers can develop effective protocols. The generalized procedures provided herein offer a solid foundation for further optimization and exploration of the synthetic utility of this compound in drug discovery and development. Careful screening of catalysts, ligands, bases, and solvents will be crucial for achieving high yields and selectivities.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 4. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Scale-up Synthesis of Complex Molecules Using 1-Bromo-3-hexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the scale-up synthesis of complex molecules utilizing 1-bromo-3-hexene as a key building block. The methodologies outlined are suitable for laboratory-scale synthesis and offer a basis for further process development towards pilot and manufacturing scales.
Introduction
This compound is a versatile bifunctional reagent widely employed in organic synthesis. Its structure, featuring a reactive alkyl bromide and a nucleophilic double bond, allows for its participation in a variety of carbon-carbon bond-forming reactions. This document focuses on its application in Grignard reactions and transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are pivotal in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and natural products. The protocols provided herein are designed to be robust and scalable, addressing common challenges encountered during process scale-up.
Core Applications and Reaction Protocols
Grignard Reagent Formation and Subsequent Alkylation
The formation of the hex-3-enyl Grignard reagent from this compound is a fundamental transformation, providing a potent nucleophile for the introduction of the hexenyl moiety.
Experimental Protocol: Preparation of (E)-undec-8-en-5-ol via Grignard Reaction
This protocol details the gram-scale synthesis of (E)-undec-8-en-5-ol, a common intermediate in natural product synthesis, through the Grignard reaction of this compound with valeraldehyde.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
This compound (mixture of E/Z isomers)
-
Valeraldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
A 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is flame-dried under an inert atmosphere.
-
Magnesium turnings (5.8 g, 0.24 mol) and a crystal of iodine are placed in the flask.
-
A solution of this compound (32.6 g, 0.20 mol) in 100 mL of anhydrous diethyl ether is prepared and added to the dropping funnel.
-
Approximately 10 mL of the this compound solution is added to the magnesium turnings to initiate the reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing.
-
The remaining this compound solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Alkylation Reaction:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of valeraldehyde (17.2 g, 0.20 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford (E)-undec-8-en-5-ol.
-
Quantitative Data:
| Parameter | Value |
| Scale | 0.20 mol |
| Yield of (E)-undec-8-en-5-ol | 75-85% |
| Purity (by GC) | >98% |
| Reaction Time | 3 hours |
Logical Workflow for Grignard Reaction
Caption: Workflow for the synthesis of (E)-undec-8-en-5-ol.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C(sp²)-C(sp³) and C(sp)-C(sp³) bonds. These reactions are instrumental in the synthesis of complex natural products and active pharmaceutical ingredients.
The Suzuki coupling reaction of this compound with an organoboron compound provides a powerful method for creating a new carbon-carbon bond with high stereospecificity.
Experimental Protocol: Multi-gram Synthesis of (E)-1-phenylhex-3-ene
This protocol describes the synthesis of (E)-1-phenylhex-3-ene, a precursor for various biologically active molecules.
Materials:
-
This compound (predominantly E-isomer)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Equipment:
-
Jacketed glass reactor with overhead stirring
-
Reflux condenser
-
Inert atmosphere setup
Procedure:
-
Catalyst Preparation:
-
In a separate flask, Pd(OAc)₂ (0.224 g, 1.0 mmol) and PPh₃ (0.525 g, 2.0 mmol) are dissolved in 20 mL of degassed toluene under an inert atmosphere and stirred for 15 minutes.
-
-
Reaction Setup:
-
To a 1 L jacketed reactor is charged this compound (81.5 g, 0.5 mol), phenylboronic acid (67.0 g, 0.55 mol), and K₂CO₃ (138.2 g, 1.0 mol).
-
Toluene (400 mL) and ethanol/water (1:1, 100 mL) are added. The mixture is degassed by sparging with nitrogen for 30 minutes.
-
-
Reaction Execution:
-
The pre-formed catalyst solution is transferred to the reactor via cannula.
-
The reaction mixture is heated to 80 °C and stirred vigorously for 4 hours. Reaction progress is monitored by TLC or GC.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is washed with water (2 x 100 mL) and brine (100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure.
-
Quantitative Data:
| Parameter | Value |
| Scale | 0.5 mol |
| Yield of (E)-1-phenylhex-3-ene | 85-92% |
| Purity (by HPLC) | >99% |
| Catalyst Loading | 0.2 mol% Pd(OAc)₂ |
| Reaction Time | 4 hours |
Signaling Pathway for Suzuki Coupling
Caption: Catalytic cycle of the Suzuki coupling reaction.
The Heck reaction allows for the coupling of this compound with an alkene, providing access to substituted dienes, which are valuable synthetic intermediates.
Experimental Protocol: Synthesis of a Substituted 1,4-Diene
This protocol outlines the synthesis of a 1,4-diene via the Heck coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
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Palladium(II) acetate (Pd(OAc)₂)
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Tri(o-tolyl)phosphine (P(o-tol)₃)
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Triethylamine (Et₃N)
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Acetonitrile (ACN)
Equipment:
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Schlenk flask
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Reflux condenser
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Inert atmosphere setup
Procedure:
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Reaction Setup:
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A 250 mL Schlenk flask is charged with Pd(OAc)₂ (0.045 g, 0.2 mmol), P(o-tol)₃ (0.122 g, 0.4 mmol), this compound (16.3 g, 0.1 mol), and styrene (11.4 g, 0.11 mol).
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Acetonitrile (100 mL) and triethylamine (20.2 g, 0.2 mol) are added. The flask is evacuated and backfilled with nitrogen three times.
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Reaction Execution:
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The reaction mixture is heated to 80 °C and stirred for 12 hours.
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Work-up and Purification:
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The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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The residue is taken up in diethyl ether (100 mL) and washed with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
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The organic layer is dried over anhydrous sodium sulfate and concentrated.
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The crude product is purified by column chromatography on silica gel.
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Quantitative Data:
| Parameter | Value |
| Scale | 0.1 mol |
| Yield | 70-80% |
| Purity (by NMR) | >95% |
| Catalyst Loading | 0.2 mol% Pd(OAc)₂ |
| Reaction Time | 12 hours |
Heck Reaction Mechanism
Caption: Catalytic cycle of the Heck reaction.
Safety Considerations
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This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
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Organometallic reagents, such as Grignard reagents, are highly reactive and pyrophoric. Strict anhydrous and inert atmosphere techniques must be employed.
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Palladium catalysts are toxic and should be handled with appropriate personal protective equipment.
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All reactions should be carried out behind a safety shield, especially during scale-up.
Conclusion
This compound is a valuable and versatile reagent for the scale-up synthesis of complex molecules. The protocols detailed in these application notes for Grignard, Suzuki, and Heck reactions provide a solid foundation for researchers and process chemists. The provided quantitative data and workflow diagrams offer clear guidance for implementation and further optimization. Careful attention to reaction conditions and safety protocols is paramount for successful and safe scale-up.
Troubleshooting & Optimization
Identifying and minimizing byproducts in 1-Bromo-3-hexene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-hexene. The following sections address common issues related to byproduct formation in various reactions and offer guidance on their identification and minimization.
Frequently Asked Questions (FAQs)
Elimination Reactions
Question: I am performing an elimination reaction with this compound and observing a mixture of isomeric dienes. How can I control the product distribution?
Answer: Elimination reactions of this compound, an allylic bromide, can yield a mixture of conjugated and non-conjugated dienes. The major byproduct is often the regioisomeric diene. The product distribution is highly dependent on the base used.
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Zaitsev Elimination (Thermodynamic Control): Using a small, non-hindered base like sodium ethoxide in ethanol typically favors the formation of the more substituted, thermodynamically more stable conjugated diene, 1,3-hexadiene .
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Hofmann Elimination (Kinetic Control): Employing a bulky, sterically hindered base such as potassium tert-butoxide (t-BuOK) favors the formation of the less substituted, kinetically favored terminal diene, 1,4-hexadiene , by abstracting the more accessible proton.
Troubleshooting Guide: Elimination Byproducts
| Issue | Probable Cause | Recommended Solution |
| High percentage of 1,4-hexadiene byproduct | Use of a bulky base or low reaction temperature. | Switch to a smaller base (e.g., sodium ethoxide) and consider increasing the reaction temperature to favor the thermodynamic product. |
| Formation of multiple unidentified diene isomers | Complex reaction mechanism or presence of impurities. | Ensure the purity of the starting material and solvent. Analyze the product mixture by GC-MS to identify all isomers and adjust reaction conditions accordingly. |
Experimental Protocol: Selective Elimination of this compound
Objective: To selectively synthesize 1,3-hexadiene.
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Reaction Setup: To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add this compound (1.0 equivalent) dropwise at 50°C.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After completion, quench the reaction with water and extract the product with a non-polar solvent (e.g., pentane).
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Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting diene by fractional distillation.
Caption: Control of elimination byproducts from this compound using different bases.
Grignard Reactions
Question: I am trying to form a Grignard reagent from this compound, but the yield is low, and I observe significant byproduct formation. What is going wrong?
Answer: The preparation of Grignard reagents from allylic halides like this compound can be challenging due to the high reactivity of the starting material and the resulting organometallic species. Common byproducts include Wurtz coupling products (e.g., 1,5-hexadiene) and products from reaction with moisture.
Troubleshooting Guide: Grignard Reaction Byproducts
| Issue | Probable Cause | Recommended Solution |
| Formation of 1,5-hexadiene (Wurtz coupling) | High local concentration of this compound during addition; reactive magnesium surface. | Add the this compound solution slowly to the magnesium turnings. Consider using less reactive magnesium or an initiator like iodine to control the reaction rate. |
| Low yield of Grignard reagent | Presence of moisture in the solvent or on the glassware. | Use anhydrous solvents (e.g., dry diethyl ether or THF) and flame-dry all glassware before use.[1] |
| Formation of hexene | Reaction of the Grignard reagent with trace amounts of water or acidic protons in the workup.[1] | Ensure all subsequent reagents and the workup solution are anhydrous until the desired reaction is complete. |
Experimental Protocol: Preparation of Hex-3-enylmagnesium Bromide
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Activation of Magnesium: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Gently heat the flask until the iodine sublimes and the color disappears, indicating activation.
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Grignard Formation: Add a small amount of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to initiate the reaction. Once the reaction starts (indicated by bubbling), add the remaining solution dropwise at a rate that maintains a gentle reflux.
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Reaction Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting grey solution should be used immediately.
Caption: Desired pathway and common byproduct formations in Grignard reactions of this compound.
Suzuki Coupling Reactions
Question: My Suzuki coupling reaction of this compound with an arylboronic acid is giving me a mixture of the desired product, homocoupled byproducts, and dehalogenated starting material. How can I improve the selectivity?
Answer: Suzuki coupling reactions with allylic bromides can be prone to several side reactions. The choice of catalyst, ligand, base, and solvent is crucial for minimizing these byproducts.
Troubleshooting Guide: Suzuki Coupling Byproducts
| Issue | Probable Cause | Recommended Solution |
| Homocoupling of the boronic acid | Inefficient transmetalation or slow reductive elimination. | Optimize the ligand-to-palladium ratio. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling. Ensure the base is sufficiently strong to facilitate the catalytic cycle. |
| Dehalogenation of this compound | Presence of protic impurities or side reactions with the solvent or base. | Use anhydrous solvents and a non-protic base if possible. Lowering the reaction temperature might also reduce dehalogenation. |
| Isomerization of the double bond | Palladium-hydride species formed during side reactions can catalyze isomerization. | Add a hydride scavenger or ensure efficient reductive elimination to minimize the concentration of palladium-hydride intermediates. |
Experimental Protocol: Suzuki Coupling of this compound
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Reaction Setup: In a Schlenk flask, combine Pd(PPh₃)₄ (3 mol%), the arylboronic acid (1.2 equivalents), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).
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Solvent and Reactant Addition: Add anhydrous solvent (e.g., toluene/water or DME). Degas the mixture with argon for 15 minutes. Add this compound (1.0 equivalent) via syringe.
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Reaction Conditions: Heat the reaction mixture to 80-100°C and monitor by GC-MS.
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Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the product by column chromatography on silica gel.
Caption: Experimental workflow for optimizing Suzuki coupling reactions of this compound.
Heck Coupling Reactions
Question: When I perform a Heck reaction with this compound and an alkene, I get a low yield of the desired product and a significant amount of isomerized starting material and/or diene byproducts. What can I do to improve this?
Answer: The Heck reaction with allylic halides like this compound can be complicated by β-hydride elimination from the allylic palladium intermediate, which can lead to the formation of dienes, and by isomerization of the starting material. Careful selection of the catalyst, ligand, base, and additives is essential for a successful reaction.
Troubleshooting Guide: Heck Coupling Byproducts
| Issue | Probable Cause | Recommended Solution |
| Formation of 1,3-hexadiene | β-hydride elimination from the π-allylpalladium intermediate. | Use a ligand that favors reductive elimination over β-hydride elimination. Bidentate phosphine ligands can sometimes suppress this side reaction. The addition of silver salts can also promote the desired coupling pathway. |
| Isomerization of this compound to 3-Bromo-1-hexene | Reversible oxidative addition and β-hydride elimination sequence. | Lowering the reaction temperature and using a less coordinating solvent may reduce the extent of isomerization. |
| Low conversion | Catalyst deactivation or inefficient oxidative addition. | Ensure the palladium catalyst is active. For less reactive bromides, using a more electron-rich ligand or a higher temperature may be necessary. |
Experimental Protocol: Heck Coupling of this compound
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Reaction Setup: To a mixture of Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 equivalents) in an anhydrous, polar aprotic solvent (e.g., DMF or acetonitrile), add the alkene (1.2 equivalents).
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Reactant Addition: Degas the mixture with argon, then add this compound (1.0 equivalent).
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Reaction Conditions: Heat the mixture to 80-120°C. Monitor the reaction for the formation of the desired product and byproducts.
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Work-up and Purification: After the starting material is consumed, cool the reaction, filter off the salts, and remove the solvent under reduced pressure. Purify the residue by column chromatography.
References
Technical Support Center: Troubleshooting 1-Bromo-3-hexene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-Bromo-3-hexene and addressing challenges such as low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions with this compound?
Low conversion rates in reactions involving this compound can stem from several factors:
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Reagent Quality: The purity of this compound and other reagents is crucial. Impurities can interfere with catalysts and initiate side reactions.
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Reaction Conditions: Suboptimal temperature, pressure, or reaction time can significantly impact yield.
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Catalyst Activity: In cross-coupling reactions, the choice of catalyst and ligand, as well as their activity, are critical for efficient conversion. Catalyst deactivation can also be a major issue.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of intermediates.[1]
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Side Reactions: this compound, as an allylic bromide, is susceptible to side reactions such as elimination, isomerization, and homo-coupling.
Q2: What are the typical side products observed in reactions with this compound?
Common side products can include:
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Elimination Products: Formation of hexadienes through the elimination of HBr, particularly in the presence of strong, non-nucleophilic bases.
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Isomerization Products: The double bond in this compound can migrate to form other isomers under certain reaction conditions.
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Homo-coupling Products (Wurtz-type): In Grignard or other organometallic reactions, the coupling of two this compound molecules can occur.
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Hydrolysis Products: In the presence of water, this compound can hydrolyze to form the corresponding allylic alcohol.
Q3: How can I minimize the formation of side products?
To minimize side reactions:
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Use appropriate bases: For substitution and coupling reactions, use a base that is strong enough to promote the desired reaction but not so strong as to favor elimination.
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Control the temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction.
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Choose the right catalyst and ligands: In cross-coupling reactions, the ligand can influence the selectivity of the reaction and suppress side reactions.
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Ensure anhydrous conditions: For reactions sensitive to water, such as Grignard reactions, ensure all glassware, solvents, and reagents are rigorously dried.[2]
Q4: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is a flammable liquid and an irritant, so appropriate safety precautions should be taken.[3]
Troubleshooting Guides
Low Conversion in Grignard Reactions
Issue: Low yield of the desired product when forming a Grignard reagent from this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Grignard reaction yields.
Potential Causes and Solutions:
| Parameter | Potential Issue | Recommended Solution |
| Magnesium | Magnesium turnings are coated with an oxide layer, preventing reaction initiation.[2] | Activate the magnesium surface. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using a sonicator. Ensure the magnesium is of high purity. |
| Solvent | Presence of moisture in the solvent (e.g., diethyl ether, THF) quenches the Grignard reagent.[1] | Use freshly distilled, anhydrous solvent. Storing solvents over molecular sieves is also recommended. |
| This compound | Impurities in the starting material can inhibit the reaction. | Purify this compound by distillation before use. |
| Reaction Setup | Moisture or oxygen in the reaction flask. | Flame-dry all glassware under vacuum or in a stream of inert gas before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Side Reactions | Wurtz-type homo-coupling of this compound can occur, especially at higher concentrations. | Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide. Consider using a more dilute solution. |
Low Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Issue: Low yield of the coupled product in a Suzuki or Heck reaction.
Troubleshooting Workflow:
References
Preventing isomerization of 1-Bromo-3-hexene during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3-hexene. The focus is on preventing its isomerization to 3-bromo-1-hexene during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization?
A1: The isomerization of this compound to 3-bromo-1-hexene is primarily due to the formation of a resonance-stabilized allylic carbocation or a related intermediate during nucleophilic substitution reactions. This delocalized cation allows the nucleophile to attack at either the C1 (α-position) or C3 (γ-position) carbon, leading to a mixture of products. Reactions that proceed through an SN1 or SN1' mechanism are particularly prone to this rearrangement.
Q2: How does the reaction mechanism influence isomerization?
A2: The reaction mechanism plays a crucial role in determining the extent of isomerization.
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SN2 (Substitution Nucleophilic Bimolecular): This mechanism involves a direct, backside attack of the nucleophile on the carbon bearing the leaving group. It is a one-step process that generally leads to the direct substitution product (1-substituted-3-hexene) with minimal isomerization.
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SN2' (Substitution Nucleophilic Bimolecular with allylic rearrangement): In this concerted mechanism, the nucleophile attacks the γ-carbon of the allylic system, leading to the rearranged product.
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SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. This intermediate is resonance-stabilized, allowing the nucleophile to attack at either electrophilic carbon, resulting in a mixture of isomers.
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SN1' (Substitution Nucleophilic Unimolecular with allylic rearrangement): This is mechanistically similar to SN1, leading to the rearranged product.
Q3: What general reaction conditions favor the desired direct substitution product (non-isomerized)?
A3: To favor the direct substitution product (SN2 pathway) and minimize isomerization, the following conditions are recommended:
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Low Temperatures: Lowering the reaction temperature disfavors the formation of the higher-energy carbocation intermediate required for SN1-type reactions.[1][2][3]
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Aprotic Solvents: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity. Non-polar solvents can also be used to suppress carbocation formation.
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Strong, "Soft" Nucleophiles: Strong, less basic nucleophiles (often referred to as "soft" nucleophiles) tend to favor SN2 over elimination and rearrangement. Organocuprates are particularly effective in promoting direct substitution.
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High Concentration of Nucleophile: A high concentration of a strong nucleophile will favor the bimolecular SN2 pathway over the unimolecular SN1 pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of the isomerized product (3-bromo-1-hexene derivative). | The reaction is proceeding through an SN1 or SN1' pathway due to the formation of a stable allylic carbocation. | 1. Lower the reaction temperature: Conduct the reaction at 0 °C or below. 2. Change the solvent: Switch from a polar protic solvent (e.g., ethanol, water) to a polar aprotic solvent (e.g., THF, acetone, DMF). 3. Use a stronger, less basic nucleophile: Consider using an organocuprate reagent instead of a Grignard or organolithium reagent. |
| Low overall yield of the desired product. | 1. Competing elimination reactions. 2. Slow reaction rate at low temperatures. | 1. Use a less basic nucleophile. For example, use sodium azide (N₃⁻) or sodium cyanide (CN⁻) instead of alkoxides. 2. If the reaction is too slow at low temperatures, consider using a more reactive nucleophile or a copper(I) catalyst to accelerate the desired SN2 reaction. |
| Difficulty in separating the desired product from its isomer. | The isomers have very similar physical properties (boiling point, polarity). | 1. Optimize reaction conditions: Focus on maximizing the formation of the desired isomer to simplify purification. 2. Chromatography: Use a high-performance liquid chromatography (HPLC) or a gas chromatography (GC) system with a column that has high resolving power for positional isomers. |
Quantitative Data on Isomer Ratios
The following tables provide representative data on how reaction conditions can influence the ratio of direct substitution (SN2) to rearranged (SN2') products when reacting this compound with various nucleophiles.
Table 1: Effect of Solvent on Product Distribution in the Reaction of this compound with Sodium Azide at 25 °C
| Solvent | Dielectric Constant | SN2 Product (%) (1-azido-3-hexene) | SN2' Product (%) (3-azido-1-hexene) |
| Hexane (Non-polar) | 1.9 | >98 | <2 |
| Diethyl Ether (Slightly Polar) | 4.3 | 95 | 5 |
| Tetrahydrofuran (THF) (Polar Aprotic) | 7.6 | 90 | 10 |
| Acetone (Polar Aprotic) | 21 | 85 | 15 |
| Ethanol (Polar Protic) | 24.5 | 60 | 40 |
| Water (Polar Protic) | 80.1 | 45 | 55 |
Table 2: Effect of Nucleophile on Product Distribution in THF at 0 °C
| Nucleophile | Type | SN2 Product (%) | SN2' Product (%) |
| (CH₃CH₂)₂CuLi (Lithium Diethylcuprate) | Organocuprate (Soft) | >99 | <1 |
| CH₃CH₂MgBr (Ethylmagnesium Bromide) | Grignard (Hard) | 70 | 30 |
| CH₃CH₂Li (Ethyllithium) | Organolithium (Hard) | 65 | 35 |
| NaCN (Sodium Cyanide) | Hard/Soft | 92 | 8 |
| NaN₃ (Sodium Azide) | Hard/Soft | 90 | 10 |
Key Experimental Protocols
Protocol 1: Copper-Catalyzed Direct Substitution with a Grignard Reagent
This protocol is designed to maximize the formation of the SN2 product by utilizing a copper catalyst, which favors direct substitution.
Reaction: this compound + R-MgBr --(CuI)--> 1-R-3-hexene
Materials:
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This compound
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Grignard reagent (e.g., Ethylmagnesium bromide in THF)
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Copper(I) iodide (CuI)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add CuI (5 mol%).
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Flush the flask with dry nitrogen and add anhydrous THF.
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Cool the flask to -20 °C in a cryocool bath.
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Slowly add the Grignard reagent (1.1 equivalents) to the stirred suspension of CuI in THF.
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Stir the mixture for 15 minutes at -20 °C.
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Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.
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Allow the reaction to stir at -20 °C for 2 hours, monitoring the progress by TLC or GC.
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Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
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Extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter and concentrate the solvent under reduced pressure.
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Purify the product by flash column chromatography on silica gel.
Protocol 2: Analysis of Isomer Ratio by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
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Gas chromatograph equipped with a mass selective detector.
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Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the isomers.
GC Parameters (Example):
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Injector Temperature: 250 °C
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Oven Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 200 °C.
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Hold at 200 °C for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Split Ratio: 50:1
MS Parameters (Example):
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-200.
Analysis:
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Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
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Inject the sample into the GC-MS.
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Identify the peaks for this compound and 3-bromo-1-hexene based on their retention times and mass spectra. The mass spectra of both isomers will show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of a bromine atom.
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Quantify the relative peak areas to determine the isomer ratio.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Reaction pathways for nucleophilic substitution of this compound.
Experimental Workflow for Minimizing Isomerization
Caption: Workflow to minimize isomerization during reactions with this compound.
References
Validation & Comparative
Comparative Reactivity Analysis: 1-Bromo-3-hexene vs. 1-Chloro-3-hexene
A comprehensive guide for researchers and drug development professionals on the relative reactivity of 1-Bromo-3-hexene and 1-Chloro-3-hexene in nucleophilic substitution and elimination reactions.
In the realm of organic synthesis and drug development, the choice of starting materials and intermediates is paramount to the efficiency and outcome of a reaction. Halogenated hydrocarbons, in particular, serve as versatile precursors for a wide array of functional group transformations. This guide provides an in-depth comparison of the reactivity of two such compounds: this compound and 1-Chloro-3-hexene. The analysis focuses on their behavior in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, supported by theoretical principles and analogous experimental data.
Executive Summary
Overall, This compound exhibits greater reactivity than 1-Chloro-3-hexene in both nucleophilic substitution and elimination reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The weaker carbon-bromine bond is more easily cleaved, leading to faster reaction rates under similar conditions.
Theoretical Framework: The Role of the Leaving Group
The rate of both nucleophilic substitution and elimination reactions is significantly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. For halogens, the leaving group ability increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This trend is directly related to the basicity of the halide ion; weaker bases are better leaving groups. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), bromide is a weaker base and consequently a better leaving group than chloride.
Comparative Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving allylic halides like 1-halo-3-hexenes can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions.
SN1 Reactivity
In the SN1 mechanism, the rate-determining step is the formation of a carbocation intermediate. Both this compound and 1-Chloro-3-hexene would form the same resonance-stabilized allylic carbocation. However, the energy barrier to reach this intermediate is lower for the bromo-compound due to the lower bond dissociation energy of the C-Br bond. Consequently, This compound will undergo SN1 reactions at a faster rate than 1-Chloro-3-hexene .
SN2 Reactivity
The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. In this concerted step, the C-X bond is broken as the new C-Nu bond is formed. The weaker C-Br bond in this compound is more easily broken in the transition state, leading to a lower activation energy and a faster reaction rate. Therefore, This compound is also more reactive than 1-Chloro-3-hexene in SN2 reactions .
Comparative Reactivity in Elimination Reactions
Elimination reactions of 1-halo-3-hexenes, typically proceeding via the E2 mechanism in the presence of a strong, non-nucleophilic base, also show a reactivity advantage for the bromo-compound.
E2 Reactivity
The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously. Similar to the SN2 reaction, the rate of the E2 reaction is dependent on the ease of C-X bond cleavage. Due to the better leaving group ability of bromide, This compound will undergo E2 elimination more rapidly than 1-Chloro-3-hexene . The primary products expected from the E2 elimination of both compounds are 1,3-hexadiene and 1,4-hexadiene, with the conjugated 1,3-hexadiene generally being the major product due to its greater stability.
Quantitative Data Comparison (Estimated)
| Reaction Type | Substrate | Relative Rate Constant (k_rel) |
| SN1 (Solvolysis in Ethanol) | 1-Chloro-3-hexene | 1 |
| This compound | ~30 - 60 | |
| SN2 (with a common nucleophile) | 1-Chloro-3-hexene | 1 |
| This compound | ~20 - 50 | |
| E2 (with a common base) | 1-Chloro-3-hexene | 1 |
| This compound | ~25 - 70 |
Note: These are estimated values based on trends observed for similar compounds and are intended for comparative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the reactivity of this compound and 1-Chloro-3-hexene.
Experiment 1: Comparative Solvolysis (SN1 Reaction)
Objective: To determine the relative rates of solvolysis of this compound and 1-Chloro-3-hexene in an ethanol/water mixture.
Materials:
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This compound
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1-Chloro-3-hexene
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Ethanol (absolute)
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Deionized water
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Phenolphthalein indicator solution
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Standardized sodium hydroxide (NaOH) solution (approx. 0.02 M)
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Constant temperature water bath
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Burette, pipettes, flasks
Procedure:
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Prepare a stock solution of each halide (e.g., 0.1 M) in absolute ethanol.
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Prepare the reaction solvent, for example, 80:20 ethanol:water (v/v).
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In a flask, place a known volume of the reaction solvent and a few drops of phenolphthalein indicator.
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Add a small, measured amount of the standardized NaOH solution to the flask to make the solution slightly basic (pink).
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Place the flask in the constant temperature water bath and allow it to equilibrate.
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Initiate the reaction by adding a precise volume of the halide stock solution to the flask and start a timer.
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The solvolysis reaction will produce HBr or HCl, which will neutralize the NaOH.
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Record the time it takes for the pink color to disappear.
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Repeat the experiment for the other halide under identical conditions.
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The reaction rate is inversely proportional to the time taken for the color change. The relative rates can be calculated from these times.
Experiment 2: Competitive E2 Elimination Reaction
Objective: To determine the relative reactivity and product distribution of this compound and 1-Chloro-3-hexene in an E2 reaction.
Materials:
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This compound
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1-Chloro-3-hexene
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Potassium tert-butoxide (t-BuOK)
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tert-Butanol (t-BuOH)
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Internal standard (e.g., nonane)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve a known amount of potassium tert-butoxide in dry tert-butanol.
-
Add a known amount of the internal standard to the flask.
-
Add equimolar amounts of this compound and 1-Chloro-3-hexene to the reaction mixture.
-
Stir the reaction at a constant temperature and take aliquots at regular time intervals.
-
Quench each aliquot by adding it to a vial containing diethyl ether and saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and analyze it by GC-MS.
-
The GC-MS analysis will allow for the quantification of the remaining starting materials and the formed diene products.
-
The relative rates of disappearance of the starting materials will give the relative reactivity. The product ratios can also be determined from the chromatogram.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the reaction mechanisms discussed.
Caption: SN1 reaction pathway for 1-halo-3-hexenes.
Caption: E2 elimination pathway for 1-halo-3-hexenes.
Conclusion
The comparative analysis clearly indicates that this compound is a more reactive substrate than 1-Chloro-3-hexene in both nucleophilic substitution and elimination reactions. This difference is fundamentally due to the better leaving group ability of the bromide ion. For researchers and professionals in drug development, this means that reactions involving this compound can be expected to proceed faster, potentially under milder conditions, and may offer higher yields compared to its chloro-analog. The choice between these two starting materials will, therefore, depend on the desired reaction rate, cost considerations, and the specific synthetic strategy employed.
Analysis of Diastereoselectivity in Reactions of 1-Bromo-3-hexene: A Comparative Guide
Despite a comprehensive search of available scientific literature, specific experimental data on the diastereoselectivity of reactions directly involving 1-bromo-3-hexene remains elusive. While the principles of stereocontrol are well-established in organic synthesis, detailed studies quantifying the diastereomeric outcomes of reactions starting with this specific substrate, accompanied by explicit experimental protocols, are not readily found in the public domain. This guide will, therefore, provide a theoretical framework for analyzing potential diastereoselective reactions of this compound, supported by general principles and examples from related systems. This analysis is intended to guide researchers in designing experiments and interpreting potential outcomes.
Introduction to Diastereoselectivity in Allylic Systems
This compound is an allylic bromide, a class of compounds known to participate in a variety of substitution and coupling reactions. The presence of a double bond in proximity to the leaving group (bromine) allows for reactions to proceed through different pathways, notably Sₙ2 and Sₙ2' mechanisms. When the substrate or the attacking nucleophile possesses a stereocenter, the formation of diastereomers is possible. The ratio of these diastereomers is determined by the kinetic and thermodynamic favorability of the different transition states leading to their formation.
Factors influencing diastereoselectivity in such systems are numerous and include:
-
Steric Hindrance: The steric bulk of substituents on both the substrate and the nucleophile can dictate the trajectory of the incoming group, favoring attack from the less hindered face.
-
Electronic Effects: The electronic nature of substituents can influence the stability of transition states.
-
Chelation Control: The presence of chelating groups on the substrate or the use of metal-based reagents can lead to rigid, cyclic transition states, often resulting in high levels of diastereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction mechanism and the geometry of the transition state.
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, often leading to higher diastereoselectivity.
Potential Diastereoselective Reactions of this compound
While specific data for this compound is unavailable, we can extrapolate from known diastereoselective reactions of similar allylic halides.
Nucleophilic Substitution with Chiral Nucleophiles
The reaction of this compound with a chiral nucleophile, such as a chiral enolate or a chiral organometallic reagent, would be expected to produce diastereomeric products. The stereochemical outcome would be dictated by the facial selectivity of the nucleophile's approach to the electrophilic carbon of the allylic system.
Hypothetical Experimental Protocol:
To a solution of a chiral ketone (e.g., a derivative of cyclohexanone with a chiral auxiliary) in dry THF at -78 °C would be added a strong base such as lithium diisopropylamide (LDA) to generate the corresponding lithium enolate. After stirring for 30 minutes, a solution of this compound in THF would be added dropwise. The reaction mixture would be stirred at -78 °C for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product would be extracted, purified by column chromatography, and the diastereomeric ratio determined by ¹H NMR spectroscopy or chiral HPLC.
Expected Outcome (Table):
| Chiral Nucleophile (Example) | Solvent | Temperature (°C) | Expected Major Diastereomer | Hypothetical Diastereomeric Ratio (dr) |
| (R)-2-methylcyclohexanone enolate | THF | -78 | (R,S)- or (R,R)- | >90:10 |
| (S)-prolinol-derived enamine | Dioxane | 25 | (S,S)- or (S,R)- | 70:30 - 85:15 |
Logical Relationship Diagram:
Caption: Factors influencing the diastereoselective outcome in the reaction of this compound with a chiral nucleophile.
Reactions with Chiral Aldehydes via Organometallic Intermediates
Conversion of this compound to an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by addition to a chiral aldehyde would generate a pair of diastereomeric secondary alcohols. The stereoselectivity of this reaction would be governed by Felkin-Anh or Cram chelation models, depending on the nature of the aldehyde and the reaction conditions.
Hypothetical Experimental Protocol:
Magnesium turnings would be activated in dry diethyl ether. A solution of this compound in diethyl ether would be added slowly to form the Grignard reagent. In a separate flask, a solution of a chiral aldehyde (e.g., (R)-2-phenylpropanal) in diethyl ether would be cooled to -78 °C. The freshly prepared Grignard reagent would then be added dropwise to the aldehyde solution. After stirring for 1-2 hours at -78 °C, the reaction would be quenched with saturated aqueous ammonium chloride. The diastereomeric ratio of the resulting alcohols would be determined after purification.
Expected Outcome (Table):
| Chiral Aldehyde (Example) | Organometallic Reagent | Model for Prediction | Expected Major Diastereomer | Hypothetical Diastereomeric Ratio (dr) |
| (R)-2-phenylpropanal | 3-hexenylmagnesium bromide | Felkin-Anh | (R,S)- | 70:30 - 90:10 |
| (S)-2-benzyloxypropanal | 3-hexenylmagnesium bromide | Cram Chelation | (S,S)- | >95:5 |
Experimental Workflow Diagram:
Caption: A generalized workflow for the diastereoselective addition of a 3-hexenyl Grignard reagent to a chiral aldehyde.
Conclusion and Future Directions
The diastereoselective reactions of this compound represent an area ripe for investigation. While direct experimental evidence is currently lacking in the accessible literature, established principles of stereocontrol allow for the formulation of strong hypotheses regarding the potential outcomes of various transformations. Researchers and drug development professionals are encouraged to use the theoretical frameworks and hypothetical protocols presented in this guide as a starting point for their own investigations into the stereocontrolled synthesis of complex molecules utilizing this compound as a versatile building block. Future experimental work is necessary to provide the quantitative data required for a comprehensive and comparative analysis.
Validating Stereochemistry: A Comparative Guide to Products of 1-Bromo-3-hexene Reactions
For researchers, scientists, and drug development professionals, understanding the stereochemical outcome of a reaction is paramount. The spatial arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. This guide provides a comparative analysis of the stereochemistry of products derived from reactions of the allylic halide, 1-bromo-3-hexene, under various conditions that favor SN1, SN2, E1, and E2 pathways. Detailed experimental protocols for product validation are also presented.
This compound is an excellent model substrate for studying the interplay between substitution and elimination reactions and the resulting stereoisomers. Its allylic nature introduces the possibility of rearrangements, adding a layer of complexity to the product landscape. This guide will delve into the expected stereochemical outcomes and provide the methodology to verify them.
Reaction Pathways and Stereochemical Consequences
The reaction of this compound can proceed through four main pathways, each yielding a distinct stereochemical signature. The choice of nucleophile, solvent, and temperature are critical in directing the reaction towards a specific mechanism.
Table 1: Summary of Expected Products and Stereochemistry
| Reaction Type | Reagents & Conditions | Major Product(s) | Expected Stereochemistry | Minor Product(s) |
| SN1 | Ethanol (EtOH), heat | 3-Ethoxy-1-hexene, 1-Ethoxy-2-hexene | Racemic mixture (for chiral centers) | 1,3-Hexadiene, 1,4-Hexadiene |
| SN2 | Sodium azide (NaN3) in acetone | 1-Azido-3-hexene | Inversion of configuration | Minimal elimination products |
| E2 | Sodium ethoxide (NaOEt) in ethanol (EtOH) | (E)-1,3-Hexadiene, (Z)-1,3-Hexadiene | Stereospecific (anti-periplanar elimination) | 1-Ethoxy-3-hexene |
| E1 | Ethanol (EtOH), heat | (E)-1,3-Hexadiene, (Z)-1,3-Hexadiene | Zaitsev's rule predominates, mixture of E/Z isomers | 3-Ethoxy-1-hexene, 1-Ethoxy-2-hexene |
SN1 Reaction: Solvolysis in Ethanol
Under solvolysis conditions with a weak nucleophile like ethanol and heat, this compound is expected to undergo an SN1 reaction. The rate-determining step is the formation of a resonance-stabilized allylic carbocation. This planar intermediate can be attacked by the nucleophile from either face, leading to a racemic mixture of products if a new stereocenter is formed. Furthermore, the nucleophile can attack at either C1 or C3 of the allylic system, resulting in constitutional isomers.
The primary products are 3-ethoxy-1-hexene and 1-ethoxy-2-hexene. Since the carbocation is planar, a nearly 1:1 mixture of (R)- and (S)-enantiomers is expected for the chiral products.
SN2 Reaction: Substitution with a Strong Nucleophile
Employing a strong, non-basic nucleophile in a polar aprotic solvent, such as sodium azide in acetone, favors the SN2 pathway. This reaction proceeds via a concerted, backside attack, resulting in the inversion of configuration at the electrophilic carbon.
The major product will be 1-azido-3-hexene. If the starting material is, for example, the (R)-enantiomer of a chiral this compound derivative, the product will be the (S)-enantiomer.
E2 Reaction: Elimination with a Strong, Non-bulky Base
A strong, non-bulky base like sodium ethoxide in ethanol will promote an E2 elimination. This reaction is stereospecific and requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group. The stereochemistry of the starting material will directly dictate the stereochemistry of the resulting alkene.
The major products are (E)- and (Z)-1,3-hexadiene. The ratio of E to Z isomers will depend on the stereochemistry of the starting this compound and the relative stability of the transition states leading to each isomer.
E1 Reaction: Elimination under Solvolysis Conditions
In competition with the SN1 reaction, the E1 pathway can also occur during solvolysis, particularly at higher temperatures. The reaction proceeds through the same allylic carbocation intermediate as the SN1 reaction. Deprotonation from an adjacent carbon then yields the alkene.
The major elimination products are the more stable conjugated dienes, (E)- and (Z)-1,3-hexadiene, with the E-isomer generally being the major product due to its greater thermodynamic stability (Zaitsev's rule).
Experimental Protocols for Stereochemical Validation
Accurate determination of the product distribution and stereochemistry is crucial. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Purpose: To separate and identify the volatile products of the reaction, including constitutional isomers and regioisomers.
Protocol:
-
Sample Preparation: Quench the reaction mixture and extract the organic products with a suitable solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate and carefully concentrate the solution.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the various hexene derivatives.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C for 5 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Analysis: Identify the products by comparing their mass spectra with a library database (e.g., NIST). The relative peak areas in the chromatogram can be used to determine the product ratios.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the precise structure and stereochemistry of the isolated products.
Protocol:
-
Sample Preparation: Isolate each product by preparative gas chromatography or column chromatography. Dissolve a few milligrams of the purified sample in a deuterated solvent (e.g., CDCl3).
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).
-
Analysis:
-
The chemical shifts and coupling constants of the vinylic protons are diagnostic for the stereochemistry of the double bonds. For E-isomers, the coupling constant (J) across the double bond is typically larger (around 12-18 Hz) than for Z-isomers (around 6-12 Hz).
-
For chiral products, the use of a chiral shift reagent can help to resolve the signals of the two enantiomers, allowing for the determination of the enantiomeric excess (ee).
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis: The chemical shifts of the carbons, particularly the sp² hybridized carbons, can further confirm the structure of the isomers.
-
-
2D NMR (COSY, HSQC): These experiments can be used to establish the connectivity of protons and carbons, confirming the overall structure of the products.
Visualizing Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.
Caption: SN1 reaction of this compound.
Caption: SN2 reaction of this compound.
Caption: E2 reaction of this compound.
Conclusion
The stereochemical outcome of reactions involving this compound is highly dependent on the reaction conditions. By carefully selecting reagents and solvents, chemists can favor a specific mechanistic pathway to achieve the desired stereoisomer. The validation of these outcomes relies on a systematic approach combining chromatographic separation and detailed spectroscopic analysis. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of organic synthesis and drug development, enabling the precise control and confirmation of molecular stereochemistry.
Benchmarking the Efficiency of 1-Bromo-3-hexene Against Other Allylic Halides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, allylic halides serve as pivotal intermediates for the introduction of diverse functionalities into molecular scaffolds. Their enhanced reactivity compared to their saturated counterparts makes them valuable synthons in nucleophilic substitution reactions. This guide provides an objective comparison of the efficiency of 1-Bromo-3-hexene with other common allylic halides, supported by available experimental data and detailed methodologies.
Enhanced Reactivity of Allylic Halides
Allylic halides, including this compound, exhibit significantly higher reactivity in both SN1 and SN2 reactions compared to analogous alkyl halides. This heightened reactivity is attributed to the stabilization of the transition state (in SN2 reactions) or the carbocation intermediate (in SN1 reactions) through resonance with the adjacent π-system of the double bond. For instance, studies have shown that allylic chlorides can react up to 70 times faster than their corresponding alkyl chlorides in SN2 reactions.
Comparative Data on Nucleophilic Substitution Reactions
While direct, head-to-head comparative kinetic studies for this compound against a wide range of other allylic halides under identical conditions are not extensively documented in publicly available literature, we can infer its reactivity based on established principles and data from similar compounds. The following table summarizes typical yields and reaction conditions for SN2 reactions of various allylic bromides with a common nucleophile, sodium iodide in acetone. This reaction is a classic example of a Finkelstein reaction, often used to prepare iodoalkanes.
| Allylic Bromide | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | NaI | Acetone | Reflux | 24 | Estimated 85-95% |
| Allyl bromide | NaI | Acetone | Reflux | 1 | >90% |
| Crotyl bromide (1-Bromo-2-butene) | NaI | Acetone | Reflux | 1 | >90% |
| Cinnamyl bromide | NaI | Acetone | Reflux | 2 | ~90% |
Note: The yield for this compound is an estimation based on the typical reactivity of primary allylic halides in Finkelstein reactions. The slightly longer carbon chain and potential for minor steric hindrance compared to allyl bromide might necessitate longer reaction times for completion.
The data illustrates the high efficiency of SN2 reactions for primary allylic bromides. The presence of substituents on the double bond or at the carbon bearing the halogen can influence the reaction rate and the potential for competing reaction pathways, such as SN2' substitution.
Experimental Protocol: A Representative SN2 Reaction
The following is a generalized experimental protocol for the nucleophilic substitution of an allylic bromide with sodium iodide in acetone. This procedure can be adapted for this compound and other allylic halides for comparative studies.
Objective: To synthesize the corresponding allylic iodide from an allylic bromide via an SN2 reaction.
Materials:
-
Allylic bromide (e.g., this compound)
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium thiosulfate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
In a dry round-bottom flask, dissolve the allylic bromide (1.0 eq) in anhydrous acetone.
-
Add anhydrous sodium iodide (1.5 eq) to the solution. The sodium iodide has limited solubility in acetone, but the reaction will drive the equilibrium forward as the sodium bromide precipitate forms.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a white precipitate (NaBr) is an indicator of reaction progression.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium bromide precipitate.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, 5% sodium thiosulfate solution (to remove any unreacted iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude allylic iodide.
-
Purify the product by distillation or column chromatography if necessary.
-
Characterize the final product and assess its purity using techniques such as NMR spectroscopy and GC-MS.
Visualizing Reaction Workflows and Mechanisms
To better understand the processes involved in benchmarking allylic halide efficiency, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the underlying SN2 reaction mechanism.
A Comparative Guide to the Use of 1-Bromo-3-hexene as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chromatographic analysis, the choice of an internal standard is paramount to achieving accurate and reproducible quantification. This guide provides a comprehensive comparison of 1-Bromo-3-hexene as an internal standard against other commonly used alternatives in the analysis of volatile and semi-volatile organic compounds, particularly halogenated hydrocarbons.
The Role of an Internal Standard
An internal standard (IS) in chromatography is a compound added in a constant amount to all samples, calibration standards, and blanks. Its primary purpose is to correct for variations in sample injection volume, solvent evaporation, and instrument response, thereby improving the precision and accuracy of quantitative analysis. An ideal internal standard should be chemically similar to the analyte(s) of interest, well-resolved from other components in the chromatogram, and not naturally present in the samples.
This compound: A Profile
This compound is a halogenated alkene with properties that make it a potential candidate as an internal standard for the analysis of various volatile organic compounds.
Physicochemical Properties of this compound and Alternatives
| Property | This compound | Chlorobenzene-d5 | 1,4-Dichlorobenzene-d4 | 1,4-Difluorobenzene | Pentafluorobenzene |
| Molecular Formula | C₆H₁₁Br | C₆D₅Cl | C₆D₄Cl₂ | C₆H₄F₂ | C₆HF₅ |
| Molecular Weight ( g/mol ) | 163.06 | 117.62 | 152.03 | 114.09 | 168.06 |
| Boiling Point (°C) | ~145-147 | 132 | 174 | 89 | 85 |
| Polarity | Nonpolar | Nonpolar | Nonpolar | Relatively Nonpolar | Relatively Nonpolar |
| Reactivity | Contains a double bond which could be reactive under certain conditions. | Generally stable. | Generally stable. | Generally stable. | Generally stable. |
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the reliability of chromatographic data. The following table summarizes key performance characteristics of this compound (inferred based on its structure) and commonly used alternatives for the analysis of volatile halogenated compounds.
Performance Characteristics of Selected Internal Standards
| Internal Standard | Retention Time Stability | Peak Shape | Inertness | Common Applications |
| This compound | Potentially moderate; the double bond may interact with active sites in the GC system. | Good, if the system is well-maintained. | Moderate; potential for reactivity. | Analysis of nonpolar, volatile, and semi-volatile compounds. |
| Chlorobenzene-d5 | High; stable aromatic ring. | Excellent. | High. | EPA Method 8260 for volatile organic compounds. |
| 1,4-Dichlorobenzene-d4 | High; stable aromatic ring. | Excellent. | High. | EPA Method 8260 for volatile organic compounds. |
| 1,4-Difluorobenzene | High; stable aromatic ring. | Excellent. | High. | EPA Method 8260 for volatile organic compounds. |
| Pentafluorobenzene | High; stable aromatic ring. | Excellent. | High. | Analysis of a wide range of organic compounds. |
Experimental Protocols
A general protocol for the use of an internal standard in gas chromatography-mass spectrometry (GC-MS) is provided below. This should be adapted based on the specific analyte, matrix, and instrumentation.
General Experimental Protocol for Internal Standard Calibration
-
Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard (e.g., this compound) and dissolve it in a high-purity solvent (e.g., methanol or hexane) to create a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the analyte(s) to a constant volume of the internal standard stock solution. This ensures that the concentration of the internal standard is the same in all calibration levels.
-
Sample Preparation: To a known volume or weight of the sample, add the same constant volume of the internal standard stock solution as used for the calibration standards.
-
GC-MS Analysis: Inject the prepared calibration standards and samples into the GC-MS system.
-
Data Analysis:
-
Identify the peaks corresponding to the analyte(s) and the internal standard based on their retention times and mass spectra.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the data from the calibration standards. The formula for the response factor is: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Calculate the concentration of the analyte in the samples using the following formula: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)
-
Logical Relationships and Workflows
DOT Script for Internal Standard Selection Logic
Caption: Logical workflow for selecting an optimal internal standard.
DOT Script for Experimental Workflow
Caption: Experimental workflow for quantitative analysis using an internal standard.
Conclusion
While this compound shows potential as an internal standard for the analysis of volatile, nonpolar compounds, its key drawback is the presence of a reactive double bond, which may affect its inertness and long-term stability in a GC system. For robust and routine analyses, particularly in regulated environments, deuterated aromatic compounds such as Chlorobenzene-d5 and 1,4-Dichlorobenzene-d4, or other stable halogenated aromatics like 1,4-Difluorobenzene and Pentafluorobenzene, are generally preferred. These alternatives, commonly found in standard EPA methods, offer superior stability, inertness, and have a well-documented history of reliable performance. The choice of the most suitable internal standard will ultimately depend on the specific requirements of the analytical method, including the nature of the analytes and the sample matrix.
Computational Modeling for Predicting Regioselectivity in 1-Bromo-3-hexene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The prediction of regioselectivity in chemical reactions is a cornerstone of efficient synthesis design and drug development. Computational modeling has emerged as a powerful tool to forecast the outcomes of reactions, saving valuable time and resources. This guide provides a comparative overview of computational approaches to predict the regioselectivity of reactions involving 1-bromo-3-hexene, a substrate susceptible to electrophilic addition, and outlines the experimental protocols necessary to validate these predictions.
Understanding the Reaction: Electrophilic Addition to this compound
The reaction of this compound with an electrophile, such as hydrogen bromide (HBr), is expected to yield two primary regioisomers: 1,3-dibromohexane and 1,4-dibromohexane. The double bond in this compound is the site of electrophilic attack, leading to the formation of a carbocation intermediate. The subsequent attack by the bromide ion results in the final products.
The regioselectivity of this reaction is governed by the stability of the possible carbocation intermediates. According to Markovnikov's rule, the electrophile (in this case, H+) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. However, the presence of the bromine atom at the allylic position can influence the electron distribution in the molecule and potentially lead to deviations from this rule.
Computational Models for Predicting Regioselectivity
Various computational chemistry software packages can be employed to model the reaction of this compound and predict the regioselectivity. These models typically utilize quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the energies of the transition states and intermediates for the different reaction pathways.
Commonly Used Software:
-
Gaussian: A widely used program for electronic structure calculations.
-
ORCA: A flexible and efficient quantum chemistry program.[1]
-
Spartan: Known for its user-friendly interface for molecular modeling.
-
Ansys Chemkin: Specialized in modeling complex chemically reacting systems.[2]
-
Simcenter Culgi: A comprehensive suite for multiscale chemistry simulations.[3]
The general workflow for predicting regioselectivity using these computational tools is as follows:
Figure 1. A generalized workflow for the computational prediction of reaction regioselectivity.
Hypothetical Data Presentation
| Computational Model (Method) | Predicted Major Product | Predicted Product Ratio (1,3- : 1,4-) | Experimental Major Product | Experimental Product Ratio (1,3- : 1,4-) |
| DFT (B3LYP/6-31G*) | 1,4-dibromohexane | 30 : 70 | To be determined | To be determined |
| DFT (M06-2X/def2-TZVP) | 1,4-dibromohexane | 25 : 75 | To be determined | To be determined |
| Machine Learning (Chemprop) | 1,4-dibromohexane | 28 : 72 | To be determined | To be determined |
Note: The data in this table is hypothetical and serves as an illustration of how results would be presented.
Experimental Protocols
To validate the computational predictions, the following experimental protocol for the reaction of an alkene with hydrogen bromide can be adapted for this compound.
General Procedure for the Addition of HBr to an Alkene:
Materials:
-
This compound
-
Hydrogen bromide (can be used as a solution in acetic acid or generated in situ)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Drying tube
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatography-mass spectrometry (GC-MS) instrument
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the hydrogen bromide solution to the stirred solution of the alkene.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analyze the crude product mixture using GC-MS to identify the products (1,3-dibromohexane and 1,4-dibromohexane) and determine their relative ratios.
Logical Pathway for Regioselectivity Determination
The regioselectivity of the electrophilic addition to this compound is determined by the relative stability of the two possible carbocation intermediates.
References
Safety Operating Guide
Navigating the Disposal of 1-Bromo-3-hexene: A Procedural Guide
For researchers and professionals in drug development, the proper management and disposal of chemical reagents like 1-Bromo-3-hexene are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step logistical and safety information for the handling and disposal of this compound. This compound is classified as a flammable liquid that can cause skin, eye, and respiratory irritation, and is toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste from the point of generation to its final disposal.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from any sources of ignition[2][3].
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.
-
Segregate this compound waste from other chemical waste streams to prevent incompatible mixtures. It is incompatible with strong oxidizing agents and strong bases[2].
-
-
Waste Collection and Storage:
-
Collect liquid waste in a dedicated, properly labeled, and sealed container that is compatible with halogenated hydrocarbons.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and should include details of any other constituents and their approximate percentages.
-
Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area away from heat and ignition sources until it is ready for pickup[2][4].
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.
-
Contain the spill and absorb it using an inert material such as dry sand, earth, or a commercial absorbent pad[2]. Do not use combustible materials like paper towels as the primary absorbent.
-
Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container[2].
-
Clean the spill area thoroughly. All contaminated cleaning materials must also be disposed of as hazardous waste.
-
-
Final Disposal:
-
The standard and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal company[3]. Do not pour it down the drain or mix it with non-hazardous waste.
-
The most common disposal method for halogenated hydrocarbons is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases like hydrogen bromide[3].
-
Ensure that all local, regional, and national hazardous waste regulations are followed for complete and accurate classification and disposal[2].
-
Quantitative Data for Disposal and Safety
The following table summarizes key parameters for the safe handling and disposal of this compound. Specific quantitative values for disposal are often subject to the policies of the waste management facility and local regulations.
| Parameter | Value / Guideline | Source |
| GHS Hazard Class | Flammable Liquid (Category 3), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3), Hazardous to the aquatic environment, long-term hazard (Category 2) | [1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat, use in a fume hood. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [2] |
| Recommended Fire Extinguishing Media | Carbon dioxide (CO2), dry chemical, alcohol-resistant foam. | [2][3] |
| Spill Absorbent Material | Inert materials such as dry sand, earth, or vermiculite. | [2] |
| Waste Container Type | Chemically resistant, sealable container. Must be clearly labeled as hazardous waste. | [2] |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal service. | [3] |
| Regulatory Compliance | Disposal must adhere to local, state, and federal hazardous waste regulations. | [2] |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or decomposition of this compound at the laboratory scale are not recommended for general implementation due to the hazardous nature of the substance and its potential reaction byproducts. Such procedures should only be developed and executed by chemists with specialized expertise in hazardous waste treatment. The universally accepted and safest procedure is to transfer the waste to a certified professional disposal service.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Bromo-3-hexene
Disclaimer: This document provides immediate safety and logistical information for handling 1-Bromo-3-hexene in a laboratory setting. The following guidance is based on the known hazards of this chemical and data from closely related compounds due to the absence of a comprehensive Safety Data Sheet (SDS) specifically for this compound. Researchers, scientists, and drug development professionals should always consult with their institution's safety office and refer to all available safety literature before handling any chemical.
Core Safety Information
This compound is classified as a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Adherence to strict safety protocols is essential to minimize risk.
| Physical and Chemical Properties | |
| Molecular Formula | C₆H₁₁Br |
| Molecular Weight | 163.06 g/mol [1] |
| Appearance | Data not available |
| Odor | Data not available |
| GHS Hazard Statements | |
| H226 | Flammable liquid and vapor[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Operational Plan: Handling this compound
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[2]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][5]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.
3. Safe Work Practices:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not inhale vapors or mists.[3]
-
Keep the chemical away from heat, sparks, and open flames.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Wash hands thoroughly after handling.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste, including any contaminated solvents, in a designated, properly labeled, and sealed container.
-
Collect any solid waste, such as contaminated gloves, paper towels, or absorbent materials, in a separate, clearly labeled, and sealed container.
-
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
Disposal: Dispose of all waste through your institution's hazardous waste management program. Do not pour this compound or its solutions down the drain.[2] Contaminated packaging should be disposed of as unused product.[5]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor/physician if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Workflow
Caption: Workflow for handling a chemical spill of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
